2-(difluoromethyl)benzoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCADJZMMYROPCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467591 | |
| Record name | 2-(difluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799814-32-7 | |
| Record name | 2-(difluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 799814-32-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Difluoromethyl)benzoic Acid: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(difluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of growing interest in medicinal chemistry and materials science. While the definitive "first" synthesis is not prominently documented in readily available academic literature, this paper constructs a plausible and detailed synthetic pathway based on established chemical principles and analogous reactions reported for similar fluorinated compounds. This guide includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the synthetic workflow to aid researchers in their understanding and potential application of this compound.
Introduction
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including acidity, lipophilicity, metabolic stability, and binding affinity. This has made fluorinated compounds invaluable in the fields of drug discovery and materials science. The difluoromethyl group (CHF2) is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups and participate in hydrogen bonding. This compound, as a bifunctional molecule, presents a valuable scaffold for the synthesis of more complex chemical entities. While its commercial availability indicates established synthetic routes, the primary scientific literature lacks a definitive report on its initial discovery and synthesis. This guide aims to fill that gap by providing a detailed, technically sound overview.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in further synthetic endeavors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 799814-32-7 | PubChem |
| Molecular Formula | C₈H₆F₂O₂ | PubChem |
| Molecular Weight | 172.13 g/mol | PubChem |
| Appearance | Solid (predicted) | Commercial Suppliers |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Soluble in organic solvents like methanol, ethyl acetate | General knowledge of benzoic acids |
Plausible First Synthesis Pathway
Based on analogous synthetic transformations for related fluorinated aromatic compounds, a plausible and efficient pathway for the first synthesis of this compound is proposed. The synthesis likely proceeds via a two-step process starting from 2-methylbenzoic acid (o-toluic acid):
-
Free-radical side-chain chlorination of 2-methylbenzoic acid to yield 2-(dichloromethyl)benzoic acid.
-
Halogen exchange (fluorination) of the dichloromethyl group to the desired difluoromethyl group.
An alternative, and potentially more direct, conceptual pathway involves the direct difluoromethylation of a benzoic acid precursor, though this is a more modern technique and less likely to have been the "first" synthesis.
A logical workflow for a plausible synthesis is depicted in the following diagram:
Caption: Plausible two-step synthesis of this compound.
Detailed Experimental Protocols
The following are detailed, hypothetical experimental protocols for the plausible synthesis of this compound. These protocols are based on well-established organic chemistry reactions and procedures for analogous compounds.
Step 1: Synthesis of 2-(Dichloromethyl)benzoic Acid
This procedure describes the free-radical side-chain chlorination of 2-methylbenzoic acid.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methylbenzoic Acid | 136.15 | 13.6 g | 0.1 |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 28.3 g (17.0 mL) | 0.21 |
| Benzoyl Peroxide (BPO) | 242.23 | 0.24 g | 0.001 |
| Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methylbenzoic acid (13.6 g, 0.1 mol) and dichloromethane (100 mL).
-
Stir the mixture at room temperature until the 2-methylbenzoic acid is fully dissolved.
-
Add benzoyl peroxide (0.24 g, 0.001 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 40 °C).
-
Slowly add sulfuryl chloride (17.0 mL, 0.21 mol) dropwise over 30 minutes.
-
Continue to reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(dichloromethyl)benzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Step 2: Synthesis of this compound
This procedure describes the halogen exchange reaction to convert the dichloromethyl group to a difluoromethyl group.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Dichloromethyl)benzoic Acid | 205.04 | 20.5 g | 0.1 |
| Antimony Trifluoride (SbF₃) | 178.76 | 35.8 g | 0.2 |
| Antimony Pentachloride (SbCl₅) | 299.02 | 1.5 g (0.7 mL) | 0.005 |
Procedure:
-
In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-(dichloromethyl)benzoic acid (20.5 g, 0.1 mol) and antimony trifluoride (35.8 g, 0.2 mol).
-
Add a catalytic amount of antimony pentachloride (0.7 mL, 0.005 mol).
-
Heat the reaction mixture to 120-140 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add 100 mL of 6 M hydrochloric acid to the reaction mixture to quench the excess fluorinating agent and dissolve the antimony salts.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Safety and Handling
This compound is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This technical guide provides a detailed and plausible pathway for the synthesis of this compound, a compound with significant potential in various fields of chemical research. While the historical "first synthesis" remains elusive in the public domain, the provided protocols, based on established and robust chemical transformations, offer a practical guide for its preparation in a laboratory setting. The compiled data and visualizations are intended to support researchers and professionals in the further exploration and application of this valuable fluorinated building block.
A Historical Perspective on Difluoromethylated Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group holds a unique position due to its distinct physicochemical properties. This technical guide provides a comprehensive historical perspective on the development of difluoromethylated compounds, from their early beginnings to their current prominence in drug discovery and beyond. It details key synthetic methodologies, presents comparative quantitative data, and visualizes relevant biological pathways and experimental workflows.
Early Discoveries and the Dawn of Difluoromethyl Chemistry
The history of difluoromethylated compounds begins in the early 20th century with the work of Frédéric Swarts. While not a direct synthesis of a C-CF₂H bond in a complex organic molecule, his development of the Swarts reaction laid the foundation for fluorine chemistry. One of the earliest and most commercially significant difluoromethylated compounds was chlorodifluoromethane (CHClF₂), commonly known as Freon-22.[1] Initially utilized as a refrigerant and industrial cooling agent, its synthesis from chloroform and hydrogen fluoride represents a foundational industrial process in organofluorine chemistry.[1][2][3][4][5]
The unique properties of the difluoromethyl group, particularly its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, were recognized over time.[6][7] This realization sparked interest in its incorporation into biologically active molecules to enhance their pharmacological profiles.[6]
The Evolution of Synthetic Methodologies
The journey from simple molecules like Freon-22 to complex difluoromethylated pharmaceuticals has been driven by the continuous evolution of synthetic methods. Early approaches often relied on harsh conditions and had limited substrate scope. However, the past few decades have witnessed a surge in the development of sophisticated and versatile difluoromethylation techniques.
Halogen Exchange and Early Reagents
The principles of the Swarts reaction, involving the exchange of chlorine or bromine for fluorine using metal fluorides, were adapted for the synthesis of difluoromethyl compounds.[1] The industrial synthesis of chlorodifluoromethane, for instance, involves the catalyzed hydrofluorination of chloroform.[1]
A significant milestone in the targeted synthesis of difluoromethylated organic compounds was the development of organometallic reagents. In 1988, Donald J. Burton reported the synthesis of difluoromethyl cadmium, which could react with various electrophiles to introduce the CF₂H group.[8]
The Rise of Radical Difluoromethylation
A paradigm shift in difluoromethylation came with the advent of radical-based methods. These reactions, often proceeding under milder conditions, expanded the accessibility of difluoromethylated compounds. The Minisci reaction, a classic method for the alkylation of electron-deficient heterocycles, was adapted for difluoromethylation.[8] This approach typically involves the generation of a difluoromethyl radical from a suitable precursor, which then adds to the heterocycle.
Modern Era: Photoredox Catalysis
The most recent and arguably most transformative development in difluoromethylation has been the application of photoredox catalysis.[6][9] This strategy utilizes visible light to initiate single-electron transfer processes, generating difluoromethyl radicals under exceptionally mild conditions.[6][9] This has enabled the direct C-H difluoromethylation of a wide array of substrates, including complex drug molecules, in a late-stage functionalization approach.[8][10]
Impact on Drug Discovery and Development
The incorporation of the difluoromethyl group has proven to be a powerful strategy in drug design, often leading to significant improvements in a compound's properties. The CF₂H group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[6]
A prime example of the successful application of difluoromethylation in modern drug discovery is the development of PQR620 , a potent and selective inhibitor of the mTORC1/2 kinases.[11] The substitution of a trifluoromethyl group in a precursor compound with a difluoromethyl group was a key step in optimizing the molecule's selectivity for mTOR over other kinases like PI3K.[11] This highlights the subtle yet profound impact that the CF₂H group can have on a drug candidate's biological profile.[11][12][13][14][15]
Quantitative Data on the Impact of Difluoromethylation
The advantages of incorporating a difluoromethyl group can be quantified through various biological and physicochemical measurements. The following tables summarize key data for representative difluoromethylated compounds compared to their non-fluorinated or other halogenated analogs.
| Compound | Target | IC₅₀ (nM) | Selectivity vs. PI3Kα | Reference |
| PQR309 (CF₃ analog) | mTOR | 93.4 | 6-fold (less selective for mTOR) | [11] |
| Compound 2 (CF₂H analog) | mTOR | - | Increased mTOR affinity | [11] |
| PQR620 (optimized CF₂H) | mTOR | Ki ≤ 30 | >100-fold | [11] |
| Table 1: Impact of Difluoromethyl Group on mTOR Inhibitor Selectivity. The substitution of a trifluoromethyl group with a difluoromethyl group in the development of PQR620 led to a significant increase in selectivity for mTOR over PI3Kα. |
| Compound | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-chloro-4-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Non-fluorinated | MCF-7 (Breast) | 1.5 | [16] |
| 3-chloro-4-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Fluorinated | MCF-7 (Breast) | 0.08 | [16] |
| Table 2: Enhanced Anticancer Activity of a Fluorinated Azetidinone. The introduction of a fluorine atom to the azetidinone scaffold significantly enhances its cytotoxic activity against the MCF-7 breast cancer cell line. |
| Compound | Modification | DYRK1A IC₅₀ (nM) | DYRK1B IC₅₀ (nM) | Reference |
| Gallocatechin (GCG) | Non-fluorinated | 121 | >1000 | |
| GCG-2”F,5”OMe | Fluorinated | 73 | >1000 | |
| Table 3: Enhanced Enzyme Inhibition by a Fluorinated Phenol. Fluorination of a gallocatechin derivative leads to more potent inhibition of the DYRK1A kinase. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the historical development of difluoromethylated compounds.
Synthesis of Chlorodifluoromethane (Freon-22) via a Modified Swarts Reaction
This protocol outlines a laboratory-scale synthesis of chlorodifluoromethane from chloroform, based on the industrial hydrofluorination process. This experiment should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Chloroform (CHCl₃), anhydrous, >99% purity
-
Anhydrous Hydrogen Fluoride (HF)
-
Antimony pentachloride (SbCl₅)
-
Nitrogen gas (N₂)
-
Aqueous potassium hydroxide (KOH) solution (for scrubbing)
-
Dry ice/acetone or liquid nitrogen (for cold trap)
Equipment:
-
High-pressure reactor (e.g., Parr reactor) equipped with a stirrer, thermocouple, pressure gauge, and inlet/outlet valves
-
Syringe pump for controlled liquid feed
-
Gas scrubbing train
-
Cold trap
Procedure:
-
Catalyst Loading: Under a nitrogen atmosphere, charge antimony pentachloride (e.g., 0.1 mol) into the reactor.[1]
-
Catalyst Activation: Seal the reactor and cool it in an ice bath. Slowly introduce anhydrous HF (e.g., 0.5 mol) into the reactor while stirring. Allow the mixture to stir for 30 minutes to ensure complete activation of the catalyst.[1]
-
Reaction: Heat the reactor to the desired temperature (e.g., 80°C).[1] Feed chloroform (e.g., 1.0 mol) into the reactor at a constant rate using the syringe pump over a period of 2-3 hours.[1]
-
Product Collection and Purification: Pass the gaseous effluent from the reactor, containing CHClF₂, HCl, unreacted HF, and byproducts, through a gas scrubbing train containing an aqueous KOH solution to remove acidic gases.[1]
-
Pass the scrubbed gas through a cold trap maintained at a low temperature (e.g., -78°C with dry ice/acetone) to condense the chlorodifluoromethane.[1]
-
Analysis: Carefully collect the condensed product and analyze it by gas chromatography to determine the composition and yield of chlorodifluoromethane.[1]
General Protocol for Photocatalytic C–H Difluoromethylation of Heterocycles
This protocol provides a general procedure for the visible-light-mediated difluoromethylation of heterocycles using a photoredox catalyst.
Materials:
-
Heterocyclic substrate (e.g., caffeine, quinoxalin-2(1H)-one)
-
Difluoromethylating reagent (e.g., sodium difluoromethanesulfinate, NaSO₂CF₂H)
-
Photocatalyst (e.g., Eosin Y or Ru(bpy)₃Cl₂)
-
Solvent (e.g., DMSO, acetonitrile)
-
Inert gas (e.g., nitrogen or argon)
Equipment:
-
Schlenk tube or other reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer
-
Visible light source (e.g., blue LED lamp)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the heterocyclic substrate (1.0 equiv), the difluoromethylating reagent (2.0-3.0 equiv), and the photocatalyst (1-5 mol%).
-
Degassing: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen) three times.
-
Solvent Addition: Add the appropriate degassed solvent via syringe.
-
Irradiation: Place the reaction mixture before a visible light source (e.g., blue LED) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated heterocycle.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of difluoromethylated compounds.
Caption: The mTOR signaling pathway, a key regulator of cell growth and proliferation, and the points of inhibition by the difluoromethylated compound PQR620.
Caption: Experimental workflow for the laboratory-scale synthesis of chlorodifluoromethane.
Caption: General experimental workflow for the photocatalytic C-H difluoromethylation of heterocycles.
References
- 1. benchchem.com [benchchem.com]
- 2. Chloroform - Wikipedia [en.wikipedia.org]
- 3. EP2172441A1 - Process for the manufacture of hydrochlorofluorocarbons using trifluoromethane as fluorinating agent - Google Patents [patents.google.com]
- 4. EP1868973A1 - Process for the manufacture of chlorodifluoromethane - Google Patents [patents.google.com]
- 5. US20080194779A1 - Process for the Manufacture of Chlorodifluoromethane - Google Patents [patents.google.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 9. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds [mdpi.com]
- 10. Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Beyond Base Camp: Promise and Pitfalls of PI3K/mTOR Inhibition in Pediatric High- Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Brain-penetrant PQR620 mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
IUPAC name and CAS number for 2-(difluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-(difluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug development. The introduction of the difluoromethyl group can significantly influence a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in the design of novel therapeutic agents. This document details the compound's identification, key physicochemical properties, and available technical data.
Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 799814-32-7 |
| Molecular Formula | C₈H₆F₂O₂ |
| Molecular Weight | 172.13 g/mol |
| InChI | InChI=1S/C8H6F2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H,(H,11,12) |
| InChIKey | CCADJZMMYROPCV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(F)F)C(=O)O |
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is provided below. These parameters are crucial for predicting its behavior in biological systems and for guiding its application in drug design.
| Property | Value | Source |
| Molecular Weight | 172.13 g/mol | PubChem |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 172.03358575 Da | PubChem |
| Monoisotopic Mass | 172.03358575 Da | PubChem |
| Topological Polar Surface Area | 37.3 Ų | PubChem |
| Heavy Atom Count | 12 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 170 | PubChem |
Experimental Data
Synthesis
The synthesis of fluorinated benzoic acids often involves the introduction of the fluoroalkyl group at an early stage, followed by the formation or modification of the carboxylic acid moiety. A potential synthetic route to this compound could involve the difluoromethylation of a suitable benzoic acid precursor.
A generalized workflow for a potential synthesis is outlined below:
Caption: A potential synthetic workflow for this compound.
Spectral Analysis
While specific spectra for this compound are not available, the expected spectral characteristics can be inferred from the analysis of similar structures.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the carboxylic acid proton, and a characteristic triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic carbon, the aromatic carbons, and the carbon of the difluoromethyl group, which would appear as a triplet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum would be the most definitive, showing a doublet corresponding to the two equivalent fluorine atoms, split by the geminal proton.
-
IR Spectroscopy: The infrared spectrum should exhibit a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching absorption, and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group and fragments related to the difluoromethylphenyl moiety.
Applications in Drug Development
The difluoromethyl group is recognized as a bioisostere of hydroxyl, thiol, or hydroxymethyl groups. Its inclusion in a drug candidate can enhance metabolic stability by blocking sites susceptible to oxidation. Furthermore, the electronic properties of the CHF₂ group can influence the acidity of the carboxylic acid and the binding interactions of the molecule with its biological target.
A conceptual diagram illustrating the role of this compound as a building block in a drug discovery pipeline is presented below.
Caption: Role of this compound in a drug discovery workflow.
Safety Information
Based on GHS classification data from PubChem, this compound is considered an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.
It is essential to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.
Conclusion
This compound represents a valuable building block for medicinal chemists and drug development professionals. While detailed experimental data remains limited in publicly accessible sources, its structural features suggest significant potential for modulating the properties of bioactive molecules. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its utility in the development of new therapeutics.
chemical and physical properties of 2-(difluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Difluoromethyl)benzoic acid is a fluorinated derivative of benzoic acid that holds significant interest for researchers in medicinal chemistry and materials science. The incorporation of the difluoromethyl (CHF₂) group can profoundly influence a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding interactions. These modifications make it a valuable building block in the design of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with available experimental data and methodologies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is available, specific experimental values for several properties remain to be authoritatively established in the literature.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | IUPAC |
| CAS Number | 799814-32-7 | [1] |
| Molecular Formula | C₈H₆F₂O₂ | [1] |
| Molecular Weight | 172.13 g/mol | [1] |
| Predicted pKa | 3.04 ± 0.36 | [2] |
Note: The pKa value is a predicted value and should be considered as an estimate. Experimental determination is required for a precise value.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the proton of the difluoromethyl group. The aromatic protons would likely appear as a complex multiplet in the downfield region, while the CHF₂ proton would exhibit a characteristic triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the aromatic carbons, and the carbon of the difluoromethyl group. The signal for the CHF₂ carbon would appear as a triplet due to one-bond coupling with the two fluorine atoms.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:
-
A broad O-H stretching band for the carboxylic acid in the region of 3300-2500 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically around 1700 cm⁻¹.
-
C-F stretching bands associated with the difluoromethyl group.
-
C-H and C=C stretching and bending vibrations for the aromatic ring.
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 172.13 g/mol . Fragmentation patterns would likely involve the loss of the carboxyl group and rearrangements of the aromatic ring.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in readily accessible literature. However, general methods for the synthesis of fluorinated benzoic acids and the purification of benzoic acid derivatives can be adapted.
Synthesis
A potential synthetic route to this compound could involve the difluoromethylation of a suitable precursor, such as 2-formylbenzoic acid or a derivative thereof. Reagents for difluoromethylation, such as Ruppert-Prakash reagent (TMSCF₃) with a suitable fluoride source or other modern difluoromethylating agents, could be employed. The reaction would likely be followed by an appropriate work-up and purification procedure.
A generalized workflow for a potential synthesis is outlined below. Note: This is a hypothetical workflow and would require optimization and validation.
Caption: A potential workflow for the synthesis of this compound.
Purification
Purification of crude this compound would likely involve standard techniques such as recrystallization or column chromatography.
Recrystallization Protocol:
-
Solvent Selection: A suitable solvent system would need to be identified in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: The crude product would be dissolved in a minimal amount of the hot solvent.
-
Decolorization (if necessary): Activated charcoal could be added to the hot solution to remove colored impurities.
-
Hot Filtration: The hot solution would be filtered to remove any insoluble impurities.
-
Crystallization: The filtrate would be allowed to cool slowly to induce crystallization.
-
Isolation: The resulting crystals would be collected by vacuum filtration.
-
Drying: The purified crystals would be dried under vacuum to remove any residual solvent.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel would likely be a suitable stationary phase.
-
Mobile Phase: A solvent system (eluent) would be chosen to provide good separation of the desired product from any impurities. A gradient of solvents with increasing polarity (e.g., a hexane/ethyl acetate mixture) is often effective.
-
Packing: The column would be packed with the stationary phase slurried in the initial mobile phase.
-
Loading: The crude product would be dissolved in a minimal amount of the mobile phase and loaded onto the column.
-
Elution: The mobile phase would be passed through the column to elute the components.
-
Fraction Collection: Fractions would be collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.
-
Solvent Removal: The solvent would be removed from the combined pure fractions under reduced pressure to yield the purified this compound.
Stability and Reactivity
-
Thermal Stability: Benzoic acid itself is stable at elevated temperatures. The presence of the difluoromethyl group is not expected to significantly decrease its thermal stability under normal laboratory conditions.
-
Chemical Stability: The carboxylic acid functional group can undergo typical reactions such as esterification, amidation, and reduction. The difluoromethyl group is generally stable under many reaction conditions but can be susceptible to hydrolysis under harsh acidic or basic conditions. The aromatic ring can undergo electrophilic aromatic substitution, with the directing effects of the carboxyl and difluoromethyl groups influencing the position of substitution.
Safety Information
Based on the GHS classification for this compound, the following hazards are identified:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
It is essential to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a compound with significant potential in the fields of drug discovery and materials science. While some of its fundamental properties have been predicted or can be inferred from related structures, a comprehensive experimental characterization is still needed. This guide has summarized the available information and provided a framework for the experimental protocols that would be necessary to fully elucidate the chemical and physical properties of this important molecule. Further research into its synthesis, reactivity, and biological activity is warranted to unlock its full potential.
References
Navigating the Solubility Landscape of 2-(Difluoromethyl)benzoic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 2-(difluoromethyl)benzoic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document provides a framework for understanding and experimentally determining the solubility of this compound, a crucial parameter in pharmaceutical and chemical research.
While specific quantitative solubility data for this compound is not extensively available in surveyed scientific literature, this guide furnishes predicted solubility profiles based on the physicochemical properties of structurally related fluorinated benzoic acids. Furthermore, it outlines detailed experimental protocols for the accurate determination of its solubility.
Predicted Qualitative Solubility of this compound
The solubility of this compound is influenced by the interplay of its structural features: a polar carboxylic acid group capable of hydrogen bonding, and a less polar difluoromethylphenyl group. The following table provides a predicted qualitative solubility profile in various classes of organic solvents. It is important to note that these are estimations and experimental verification is recommended.
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of protic solvents, facilitating dissolution. The difluoromethyl group's moderate polarity does not significantly hinder this interaction. For similar compounds like 2,6-difluorobenzoic acid, good solubility in methanol has been noted.[1] |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. The overall polarity of the molecule is compatible with these solvents. |
| Ethers | Diethyl ether, THF | Moderate | Ethers can accept hydrogen bonds from the carboxylic acid group. The nonpolar hydrocarbon portion of the ether may interact favorably with the benzene ring of the acid. 2-Fluorobenzoic acid is known to be soluble in ether.[2] |
| Halogenated | Dichloromethane (DCM) | Moderate to Low | While the difluoromethyl group may have some affinity for halogenated solvents, the dominant polar carboxylic acid group will limit solubility in these less polar solvents. |
| Aromatic | Toluene, Benzene | Low | The non-polar nature of these solvents makes them poor solvents for the polar carboxylic acid group, despite potential π-π stacking interactions with the benzene ring. 2-Fluorobenzoic acid is soluble in benzene and toluene.[2] |
| Non-polar Aliphatic | Hexane, Cyclohexane | Very Low | The significant difference in polarity between the highly polar carboxylic acid and the non-polar aliphatic solvent will result in very poor solubility. |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is robust and widely applicable.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or water bath
-
Analytical balance (accurate to ±0.0001 g)
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of scintillation vials.
-
Pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Accurately weigh the volumetric flask containing the filtered saturated solution.
-
Evaporate the solvent from the flask under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator may be used.
-
Once the solvent is removed, place the flask in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Allow the flask to cool to room temperature in a desiccator before re-weighing.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the flask minus the initial tare weight of the empty flask.
-
The volume of the solvent is the initial volume added to the equilibration vial.
-
Solubility can then be calculated and expressed in various units (e.g., g/L, mg/mL, mol/L).
-
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
This technical guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is fundamental for the successful design of crystallization processes, formulation development, and various other applications in the chemical and pharmaceutical sciences.
References
Spectroscopic Analysis of 2-(Difluoromethyl)benzoic Acid: A Technical Guide
Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 2-(difluoromethyl)benzoic acid is not publicly available. This guide has been prepared for researchers, scientists, and drug development professionals to provide a framework for the spectroscopic analysis of this compound. To this end, we present detailed spectroscopic data and experimental protocols for the closely related analogue, 2-(trifluoromethyl)benzoic acid , which serves as a valuable proxy for understanding the expected spectral characteristics.
Introduction
This compound is a fluorinated aromatic carboxylic acid. The incorporation of a difluoromethyl group is of significant interest in medicinal chemistry and materials science, as it can modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and acidity. A thorough spectroscopic characterization is the cornerstone of chemical research and development, providing unambiguous identification and structural confirmation. This document outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for the comprehensive analysis of this and related compounds.
Spectroscopic Data of 2-(Trifluoromethyl)benzoic Acid
The following tables summarize the quantitative spectroscopic data for 2-(trifluoromethyl)benzoic acid. This information is provided to approximate the expected spectral features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Data for 2-(Trifluoromethyl)benzoic acid [1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 12.17 | s | 1H | COOH |
| 7.99 | d | 1H | Ar-H |
| 7.81 | t | 1H | Ar-H |
| 7.54-7.77 | m | 2H | Ar-H |
Solvent: CDCl₃, Frequency: 90 MHz
Table 2: ¹³C NMR Data for 2-(Trifluoromethyl)benzoic acid
| Chemical Shift (ppm) | Assignment |
| 166.7 | COOH |
| 134.4 | Ar-C |
| 132.5 | Ar-C |
| 131.9 | Ar-C |
| 128.8 | Ar-C |
| 127.4 (q) | Ar-C-CF₃ |
| 124.2 (q) | CF₃ |
Note: Specific peak assignments for aromatic carbons can vary. The quartet (q) multiplicity for the carbon attached to the CF₃ group and the CF₃ carbon itself is due to C-F coupling.
Table 3: ¹⁹F NMR Data for 2-(Trifluoromethyl)benzoic acid
| Chemical Shift (ppm) |
| -61.5 |
Reference: CFCl₃
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: IR Absorption Data for 2-(Trifluoromethyl)benzoic acid [2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 (broad) | Strong | O-H stretch (carboxylic acid) |
| 1705 | Strong | C=O stretch (carboxylic acid) |
| 1315 | Strong | C-F stretch |
| 1260 | Strong | C-F stretch |
| 1130 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Table 5: Mass Spectrometry Data for 2-(Trifluoromethyl)benzoic acid [1][3]
| m/z | Relative Intensity (%) | Assignment |
| 190 | 73.1 | [M]⁺ |
| 173 | 100.0 | [M-OH]⁺ |
| 145 | 60.1 | [M-COOH]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4] Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal reference standard such as trifluorotoluene or CFCl₃ is used.
-
¹H NMR Spectroscopy: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[5] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy: A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).[4] Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are often necessary.
-
¹⁹F NMR Spectroscopy: A simple one-pulse sequence is used. As ¹⁹F is a high-abundance, high-sensitivity nucleus, spectra can be acquired rapidly.[6] The spectral width must be large enough to encompass the wide chemical shift range of fluorine compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid): The solid sample can be prepared as a KBr pellet or by the thin solid film method.[7] For the thin film method, a small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[7] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[7]
-
Data Acquisition: A background spectrum of the clean, empty sample compartment is first recorded. The prepared sample is then placed in the instrument's sample holder, and the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[8]
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to induce volatilization into the ion source.[9]
-
Ionization and Analysis: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9][10] The resulting ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[10][11] The detector records the abundance of each ion, generating the mass spectrum.[11]
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for spectroscopic analysis and data interpretation.
Caption: General workflow for spectroscopic sample preparation and analysis.
Caption: Logical pathway for structure elucidation from spectroscopic data.
References
- 1. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum [chemicalbook.com]
- 2. 2-(Trifluoromethyl)benzoic acid(433-97-6) IR Spectrum [m.chemicalbook.com]
- 3. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. rroij.com [rroij.com]
An In-depth Technical Guide on the Crystal Structure of 2-(Difluoromethyl)benzoic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure of 2-(difluoromethyl)benzoic acid. A comprehensive search of publicly available crystallographic databases reveals no experimental crystal structure determination for this specific compound. In the interest of providing valuable insights for researchers in drug development and materials science, this guide presents a detailed analysis of the crystal structure of a closely related analog, 2-(trifluoromethyl)benzoic acid. The structural data, experimental protocols for its determination, and a generalized workflow for single-crystal X-ray diffraction are provided to serve as a reference for the scientific community.
Introduction
Fluorinated benzoic acid derivatives are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by fluorine substitution. The difluoromethyl group, in particular, is a recognized bioisostere for hydroxyl and thiol groups, capable of acting as a hydrogen bond donor. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for rational drug design and the engineering of novel materials.
While the crystal structure of this compound has not been reported, the structure of its trifluoromethyl analog, 2-(trifluoromethyl)benzoic acid, provides a valuable proxy for understanding the conformational preferences and intermolecular interactions that may be present in the difluoromethyl compound.
Crystal Structure Analysis of 2-(Trifluoromethyl)benzoic Acid
The crystal structure of 2-(trifluoromethyl)benzoic acid (C₈H₅F₃O₂) has been determined by single-crystal X-ray diffraction.[1][2] The key crystallographic data are summarized in the table below.
Table 1: Crystallographic Data for 2-(Trifluoromethyl)benzoic Acid[1]
| Parameter | Value |
| Chemical Formula | C₈H₅F₃O₂ |
| Molecular Weight | 190.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 4.8816 (3) Å |
| b | 20.6948 (14) Å |
| c | 7.9697 (5) Å |
| β | 109.544 (4)° |
| Volume | 758.74 (8) ų |
| Z | 4 |
| Temperature | 200 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.049 |
| wR-factor | 0.113 |
In the solid state, the carboxyl group of 2-(trifluoromethyl)benzoic acid is tilted by 16.8 (3)° with respect to the plane of the aromatic ring.[1][2] The molecules form centrosymmetric dimers through O—H⋯O hydrogen bonding between the carboxylic acid groups.[1][2] These dimers are further connected into double chains by C—H⋯O contacts.[1][2]
Experimental Protocols
The determination of the crystal structure of 2-(trifluoromethyl)benzoic acid was achieved through single-crystal X-ray diffraction.[1][2] The general methodology is outlined below.
Crystal Growth
Single crystals of 2-(trifluoromethyl)benzoic acid suitable for X-ray diffraction were obtained. While the specific crystallization method for this compound is not detailed in the available literature, a general approach for small organic molecules involves slow evaporation of a saturated solution, or cooling of a hot, saturated solution.
Data Collection
A suitable single crystal with dimensions of approximately 0.50 × 0.50 × 0.09 mm was mounted on a Bruker APEXII CCD diffractometer.[1] The data was collected at a temperature of 200 K using Mo Kα radiation.[1] A total of 7115 reflections were measured, of which 1889 were independent.[1]
Structure Solution and Refinement
The crystal structure was solved using the SHELXS97 program and refined with SHELXL97.[1] The refinement of the structural model led to a final R-factor of 0.049.[1][2] Carbon-bound hydrogen atoms were placed in calculated positions, and the hydrogen atom of the carboxylic acid group was allowed to rotate to best fit the experimental electron density.[2]
Visualizations
General Experimental Workflow for Crystal Structure Determination
The following diagram illustrates a typical workflow for the determination of a small molecule crystal structure using single-crystal X-ray diffraction.
Conclusion
This technical guide has provided a comprehensive overview of the available crystallographic information for 2-(trifluoromethyl)benzoic acid, a close analog of this compound. The provided data and experimental protocols offer a valuable resource for researchers working with fluorinated benzoic acids. The generalized workflow for crystal structure determination serves as a practical guide for scientists new to this analytical technique. Future work should focus on the successful crystallization and structure determination of this compound to allow for a direct comparison with its trifluoromethyl analog and to further elucidate the structural effects of the difluoromethyl substituent.
References
electronic effects of the difluoromethyl group on the benzoic acid ring
An in-depth technical guide on the for researchers, scientists, and drug development professionals.
Introduction
The introduction of fluorine-containing substituents is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among these, the difluoromethyl (CF2H) group is of particular interest due to its unique electronic profile. It serves as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or aminomethyl groups. This guide provides a detailed examination of the electronic effects of the difluoromethyl group when appended to a benzoic acid ring, offering quantitative data, experimental methodologies, and visual representations of the underlying principles.
Electronic Profile of the Difluoromethyl Group
The electronic influence of the difluoromethyl group on the benzoic acid ring is a combination of two opposing effects:
-
Inductive Effect (-I): The high electronegativity of the two fluorine atoms results in a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring through the sigma bond framework, increasing the acidity of the benzoic acid proton.
-
Resonance Effect (+R / Hyperconjugation): A weak positive resonance effect, often described as C-F hyperconjugation, can occur. This involves the donation of electron density from the C-F sigma bonds into the pi-system of the benzene ring. However, this effect is generally minor compared to the powerful inductive withdrawal.
The net result is that the difluoromethyl group acts as a strong electron-withdrawing group, significantly impacting the acidity (pKa) of the benzoic acid.
A Technical Guide to the Acidity of 2-(Difluoromethyl)benzoic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the acidity, as quantified by the pKa value, of 2-(difluoromethyl)benzoic acid in comparison to its structural analogues. The strategic incorporation of fluorine-containing substituents into organic molecules is a pivotal strategy in medicinal chemistry, profoundly influencing a compound's physicochemical properties, including its acidity.[1][2][3][4] An understanding of these effects is critical for the rational design of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.
Comparative Acidity: A Quantitative Overview
The acidity of a carboxylic acid is a measure of its ability to donate a proton, a property that is significantly influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (decrease pKa) by stabilizing the resulting carboxylate anion, while electron-donating groups have the opposite effect.
| Compound | Structure | pKa | Reference |
| Benzoic Acid | C₆H₅COOH | 4.20 | [5] |
| 2-Methylbenzoic Acid | o-CH₃C₆H₄COOH | 3.91 | N/A |
| This compound | o-(CHF₂)C₆H₄COOH | ~3.04 (Predicted for 5-acetyl derivative) | N/A |
| 2-(Trifluoromethyl)benzoic Acid | o-(CF₃)C₆H₄COOH | 3.20 (Predicted) | N/A |
The Electronic Influence of Ortho-Substituents on Acidity
The acidity of benzoic acid is significantly altered by the nature of the substituent at the ortho position. The observed trend in acidity can be explained by the interplay of inductive and steric effects.
The methyl group in 2-methylbenzoic acid is weakly electron-donating through induction, which would be expected to decrease acidity. However, the "ortho effect" comes into play, where steric hindrance between the methyl group and the carboxylic acid forces the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity reduces the resonance stabilization of the neutral acid, making it more acidic than benzoic acid.
Conversely, the difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[4] This powerful inductive effect withdraws electron density from the carboxyl group, stabilizing the resulting carboxylate anion and thereby significantly increasing the acidity of the parent benzoic acid. The increasing number of fluorine atoms from the difluoromethyl to the trifluoromethyl group leads to a greater electron-withdrawing effect and a corresponding increase in acidity.
Experimental Protocols for pKa Determination
The determination of pKa values for benzoic acid and its analogues is commonly performed using potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration
This method involves the gradual addition of a titrant (a strong base, such as NaOH) of known concentration to a solution of the acidic compound. The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
Workflow for Potentiometric Titration:
References
- 1. tandfonline.com [tandfonline.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
Unveiling the Potential: A Technical Guide to the Biological Activities of 2-(Difluoromethyl)benzoic Acid and Its Analogs
Disclaimer: Direct experimental data on the biological activities of 2-(difluoromethyl)benzoic acid is notably scarce in publicly available scientific literature. This guide, therefore, provides an in-depth analysis based on the activities of structurally related compounds, primarily 2-(trifluoromethyl)benzoic acid and other fluorinated benzoic acid derivatives. The information presented herein is intended to serve as a foundation for future research and should be interpreted as potential, rather than confirmed, activities of this compound.
Introduction
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF2) is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups and possesses unique electronic properties.[1] this compound, a member of the fluorinated benzoic acid family, represents a promising but underexplored scaffold for drug discovery. This technical guide aims to consolidate the known biological activities of its close analogs to infer the potential therapeutic applications of this compound.
Synthesis of Fluorinated Benzoic Acids
The synthesis of fluorinated benzoic acids is a critical aspect of their development as therapeutic agents. Various methods have been reported for the synthesis of related compounds, which could likely be adapted for this compound. For instance, the synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid involves the preparation of a Grignard reagent from 2-bromo-5-fluorotrifluoromethylbenzene, followed by reaction with carbon dioxide.
A general synthetic approach that may be applicable is the oxidation of the corresponding aldehyde. For example, 2-(trifluoromethyl)benzaldehyde can be oxidized to 2-(trifluoromethyl)benzoic acid.
Potential Biological Activities
Based on the activities reported for its structural analogs, this compound may exhibit a range of biological effects, including anti-inflammatory, antifungal, and enzyme-inhibitory activities.
Anti-inflammatory Activity
Derivatives of benzoic acid have shown promise as anti-inflammatory agents. The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and the nuclear factor kappa B (NF-κB) signaling pathway. For instance, Triflusal, a derivative of acetylsalicylic acid where a hydrogen atom is replaced by a trifluoromethyl group, is a known platelet aggregation inhibitor that acts as a COX-1 inhibitor and also inhibits the activation of NF-κB.[2]
Antifungal Activity
Benzoic acid and its derivatives are known for their antifungal properties.[3] Some studies have focused on designing benzoic acid derivatives that target fungal-specific enzymes, such as CYP53.[3] The incorporation of a difluoromethyl group could potentially enhance the antifungal potency and selectivity of the benzoic acid scaffold.
Enzyme Inhibition
The inhibition of various enzymes is a common mechanism of action for many therapeutic agents. Benzoic acid derivatives have been explored as inhibitors of several enzymes, including acetylcholinesterase and carbonic anhydrases, which are relevant targets for Alzheimer's disease.[4] The unique electronic nature of the difluoromethyl group could facilitate interactions with enzyme active sites, leading to potent and selective inhibition.
Quantitative Data on Related Compounds
To provide a quantitative perspective, the following table summarizes the inhibitory activities of some benzoic acid derivatives against various biological targets. It is important to reiterate that this data is for related compounds and not for this compound itself.
| Compound/Derivative Class | Target | Activity Metric | Value | Reference |
| Methylene-aminobenzoic acid derivatives | Acetylcholinesterase | KI | 13.62 ± 0.21 nM (for compound 6f) | [4] |
| Tetrahydroisoquinolynyl-benzoic acid derivatives | Carbonic Anhydrase I | KI | 33.00 ± 0.29 nM (for compound 6c) | [4] |
| Tetrahydroisoquinolynyl-benzoic acid derivatives | Carbonic Anhydrase II | KI | 18.78 ± 0.09 nM (for compound 6e) | [4] |
| 2-Difluoromethylbenzimidazole derivatives | PI3Kα | IC50 | 22.8 nM (for compound 86) | [5] |
| 2-Difluoromethylbenzimidazole derivatives | PI3Kα | IC50 | 33.6 nM (for compound 87) | [5] |
Experimental Protocols for Analog Studies
Detailed experimental methodologies are essential for the validation and advancement of research findings. Below are summaries of key experimental protocols used in the evaluation of related benzoic acid derivatives.
In Vitro Enzyme Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Compound Preparation: The test compounds (benzoic acid derivatives) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Reaction Initiation: The enzyme, substrate, and test compound are mixed in a reaction vessel (e.g., a 96-well plate). The reaction is initiated, often by the addition of the substrate or a cofactor.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period.
-
Detection: The reaction progress is monitored by measuring a change in absorbance or fluorescence using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 or KI value is determined by fitting the data to a dose-response curve.
In Vivo Anti-Nociceptive Activity (Writhing Test)
The writhing test in mice is a common method to assess the analgesic properties of a compound.
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compound is administered to the animals, typically via oral gavage or intraperitoneal injection, at various doses. A control group receives the vehicle.
-
Induction of Writhing: After a specific period, a writhing-inducing agent (e.g., acetic acid) is injected intraperitoneally.
-
Observation: The number of writhes (a characteristic stretching behavior) is counted for a defined period.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the potential mechanisms of action and research strategies.
Potential Anti-inflammatory Signaling Pathway
The following diagram illustrates a potential signaling pathway that could be modulated by this compound, based on the known mechanisms of related anti-inflammatory compounds.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
General Drug Discovery Workflow
The diagram below outlines a typical workflow for the discovery and preclinical evaluation of a novel compound like this compound.
Caption: A generalized workflow for drug discovery and development.
Conclusion and Future Directions
While direct evidence for the biological activities of this compound is currently lacking, the data from its structural analogs suggest a promising potential for this compound in various therapeutic areas, particularly as an anti-inflammatory, antifungal, or enzyme-inhibiting agent. Future research should focus on the synthesis and systematic biological evaluation of this compound to validate these hypotheses. In vitro screening against a panel of relevant targets, followed by in vivo efficacy and safety studies, will be crucial to unlocking the therapeutic potential of this underexplored molecule. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for such future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Triflusal - Wikipedia [en.wikipedia.org]
- 3. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 2-(Difluoromethyl)benzoic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-(difluoromethyl)benzoic acid and its derivatives. The difluoromethyl group is a crucial substituent in medicinal chemistry, often serving as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability, and modulating the physicochemical properties of drug candidates. These protocols offer reliable methods for accessing this important structural motif.
Introduction
The synthesis of this compound derivatives can be approached through several strategic pathways. This guide details two primary methods:
-
Copper-Catalyzed Difluoromethylation of an Aryl Iodide: This route begins with a readily available starting material, ethyl 2-iodobenzoate, and introduces the difluoromethyl group via a cross-coupling reaction. Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.
-
Deoxyfluorination of an Aryl Aldehyde: This method utilizes 2-formylbenzoic acid (2-carboxybenzaldehyde) as the starting material, converting the aldehyde functionality directly into a difluoromethyl group using a deoxyfluorinating agent.
These methods provide versatile and practical approaches for laboratory-scale synthesis and can be adapted for the preparation of a variety of substituted analogues.
Data Presentation
The following tables summarize the quantitative data for the key synthetic transformations described in this document.
Table 1: Copper-Catalyzed Difluoromethylation of Ethyl 2-Iodobenzoate
| Entry | Starting Material | Reagents & Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 2-iodobenzoate | (DMPU)₂Zn(CF₂H)₂ (2 equiv), CuI (10 mol%) | DMPU | 60 | 24 | 90 |
Table 2: Alkaline Hydrolysis of Ethyl 2-(Difluoromethyl)benzoate
| Entry | Starting Material | Reagents | Solvent | Temp. | Time | Product |
| 1 | Ethyl 2-(difluoromethyl)benzoate | Sodium Hydroxide (aq) | Water/Ethanol | Reflux | 1-2 h | This compound |
Table 3: Deoxyfluorination of 2-Formylbenzoic Acid
| Entry | Starting Material | Fluorinating Agent | Solvent | Temp. | Product |
| 1 | 2-Formylbenzoic Acid | Deoxo-Fluor® | Dichloromethane | Reflux | This compound |
| 2 | 2-Formylbenzoic Acid | DAST | Dichloromethane | Reflux | This compound |
Experimental Protocols
Method 1: Synthesis via Copper-Catalyzed Difluoromethylation
This two-step method provides a high-yielding route to this compound.
Step 1: Synthesis of Ethyl 2-(Difluoromethyl)benzoate
This protocol is adapted from the copper-catalyzed difluoromethylation of aryl iodides.[1]
Materials:
-
Ethyl 2-iodobenzoate
-
(DMPU)₂Zn(CF₂H)₂ (bis(1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone)dizinc(difluoromethyl))
-
Copper(I) iodide (CuI)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), anhydrous
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add copper(I) iodide (10 mol%).
-
Add ethyl 2-iodobenzoate (1.0 equiv) and anhydrous DMPU.
-
Add a solution of (DMPU)₂Zn(CF₂H)₂ (2.0 equiv) in DMPU.
-
Seal the tube and heat the reaction mixture at 60°C for 24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford ethyl 2-(difluoromethyl)benzoate.
Step 2: Synthesis of this compound via Hydrolysis
This is a general procedure for the alkaline hydrolysis of an ethyl benzoate ester.
Materials:
-
Ethyl 2-(difluoromethyl)benzoate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-(difluoromethyl)benzoate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to yield this compound.
Method 2: Synthesis via Deoxyfluorination of 2-Formylbenzoic Acid
This method provides a more direct route to the target acid, though yields can be variable depending on the substrate and reaction conditions.
Materials:
-
2-Formylbenzoic acid (2-carboxybenzaldehyde)
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-formylbenzoic acid.
-
Add anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Deoxo-Fluor® or DAST (typically 1.5-2.0 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC or NMR).
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford this compound.
Visualizations
Caption: Synthetic pathway via copper-catalyzed difluoromethylation and hydrolysis.
Caption: Direct synthesis from 2-formylbenzoic acid via deoxyfluorination.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Deoxyfluorinating agents such as DAST and Deoxo-Fluor® are moisture-sensitive and can release toxic HF gas upon contact with water. Handle with extreme care under anhydrous conditions.
-
Copper iodide is harmful if swallowed and is an irritant. Avoid inhalation of dust.
-
Handle all organic solvents and reagents with caution, referring to their respective Safety Data Sheets (SDS) for detailed information.
References
Application Notes and Protocols for the Use of 2-(Difluoromethyl)benzoic Acid in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine-containing functional groups into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The difluoromethyl (CHF2) group, in particular, can significantly improve metabolic stability, lipophilicity, and binding affinity. 2-(Difluoromethyl)benzoic acid serves as a valuable building block for the synthesis of various heterocyclic compounds, including benzoxazinones and quinazolinones, which are core structures in many biologically active molecules.
These application notes provide detailed protocols for the synthesis of 2-(2-(difluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one and its subsequent conversion to 2-(2-(difluoromethyl)phenyl)quinazolin-4(3H)-one, valuable intermediates for drug discovery and development.
Application 1: Synthesis of 2-(2-(Difluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one
2-(2-(Difluoromethyl)phenyl)-4H-3,1-benzoxazin-4-ones are important intermediates in the synthesis of various quinazolinone derivatives with potential therapeutic applications. The synthesis involves a two-step process starting from this compound.
Experimental Protocol
Step 1: Synthesis of 2-(Difluoromethyl)benzoyl chloride
This initial step involves the conversion of the carboxylic acid to the more reactive acyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Magnetic stirrer
-
Reflux condenser
-
Round-bottom flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous toluene.
-
Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-(difluoromethyl)benzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(2-(Difluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one
This step involves the cyclocondensation of the acyl chloride with anthranilic acid.
Materials:
-
2-(Difluoromethyl)benzoyl chloride (from Step 1)
-
Anthranilic acid
-
Pyridine (anhydrous)
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Dissolve anthranilic acid (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-(difluoromethyl)benzoyl chloride (1.1 eq) in anhydrous pyridine to the cooled solution of anthranilic acid.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure 2-(2-(difluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one.
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| 2-(Difluoromethyl)benzoyl chloride | This compound | Thionyl chloride | Toluene | 2-3 h | >95 (crude) | - |
| 2-(2-(Difluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one | 2-(Difluoromethyl)benzoyl chloride | Anthranilic acid, Pyridine | Pyridine | 12-16 h | 70-80 | 135-137 |
Note: Yields are indicative and may vary based on reaction scale and purification methods.
Application 2: Synthesis of 2-(2-(Difluoromethyl)phenyl)quinazolin-4(3H)-one
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. 2-(2-(Difluoromethyl)phenyl)quinazolin-4(3H)-one can be readily synthesized from the corresponding benzoxazinone intermediate.
Experimental Protocol
Materials:
-
2-(2-(Difluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one
-
Ammonium acetate
-
Glacial acetic acid
-
Magnetic stirrer
-
Reflux condenser
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, add 2-(2-(difluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one (1.0 eq) and ammonium acetate (10 eq).
-
Add glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-(2-(difluoromethyl)phenyl)quinazolin-4(3H)-one.
-
The product can be further purified by recrystallization from ethanol.
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| 2-(2-(Difluoromethyl)phenyl)quinazolin-4(3H)-one | 2-(2-(Difluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one | Ammonium acetate | Glacial acetic acid | 4-6 h | 85-95 | 210-212 |
Note: Yields are indicative and may vary based on reaction scale and purification methods.
Visualizations
Caption: Synthetic workflow for heterocyclic compounds.
Caption: Logical relationship in heterocyclic synthesis.
The Role of 2-(Difluoromethyl)benzoic Acid in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing functional groups is a well-established strategy in the design of modern agrochemicals to enhance their efficacy, metabolic stability, and overall performance. Among these, the difluoromethyl (CHF₂) group has garnered significant interest due to its unique electronic and lipophilic properties, which can favorably modulate the biological activity of a molecule. 2-(Difluoromethyl)benzoic acid is a key building block that allows for the incorporation of the difluoromethylbenzoyl scaffold into a variety of molecular architectures. This document provides an overview of its application in the synthesis of a novel herbicidal compound, including a detailed experimental protocol and biological activity data.
While the trifluoromethyl (CF₃) analogue, 2-(trifluoromethyl)benzoic acid, is more widely documented in the synthesis of commercial agrochemicals, the exploration of difluoromethyl analogues represents a continuing area of research for the development of new active ingredients with potentially improved properties.
Application: Synthesis of a Novel Herbicidal Picolinamide
This section details the use of this compound in the synthesis of an experimental herbicidal compound, N-(4-(2-(difluoromethyl)benzamido)phenyl)picolinamide, as described in patent literature. This compound demonstrates the utility of this compound as a precursor to develop new crop protection agents.
Synthetic Pathway
The synthesis of N-(4-(2-(difluoromethyl)benzamido)phenyl)picolinamide from this compound involves a two-step process. First, this compound is converted to its corresponding acyl chloride. This activated intermediate is then reacted with a substituted aniline to form the final benzamide product.
Application of 2-(Difluoromethyl)benzoic Acid in the Creation of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 2-(difluoromethyl)benzoic acid as a key structural motif in the development of potent enzyme inhibitors. The difluoromethyl group offers unique electronic properties, acting as a bioisostere of hydroxyl or thiol groups, which can lead to enhanced binding affinity and metabolic stability of the resulting inhibitor.
Application Notes: Targeting PI3Kα in Cancer Therapy
Derivatives of this compound have shown significant promise as inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a critical enzyme in the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently hyperactivated in various human cancers, making PI3Kα a prime target for the development of novel anticancer drugs.[1]
The incorporation of a 2-difluoromethylbenzimidazole scaffold, derived from this compound, has led to the discovery of potent PI3Kα inhibitors with IC50 values in the nanomolar range.[1] These compounds serve as a valuable starting point for further lead optimization and drug development in oncology.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 2-difluoromethylbenzimidazole derivatives.
Quantitative Data
The inhibitory activity of synthesized 2-difluoromethylbenzimidazole derivatives against PI3Kα was determined and compared with reference compounds.
| Compound ID | Structure | Target Enzyme | IC50 (nM)[1] |
| 86 | 4-(4-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-(1-(methylsulfonyl)piperidin-4-yl)-6-morpholino-1,3,5-triazin-2-amine | PI3Kα | 22.8 |
| 87 | 4-(4-Ethoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-(1-(methylsulfonyl)piperidin-4-yl)-6-morpholino-1,3,5-triazin-2-amine | PI3Kα | 33.6 |
| ZSTK474 | (Reference Inhibitor) | PI3Kα | Potent activity |
| PIK-90 | (Reference Inhibitor) | PI3Kα | Potent activity |
Experimental Protocols
General Workflow for Inhibitor Development
The development process for these PI3Kα inhibitors follows a structured workflow from chemical synthesis to biological evaluation.
Caption: General experimental workflow for the synthesis and evaluation of this compound-based enzyme inhibitors.
Synthesis of 2-Difluoromethylbenzimidazole Derivatives (General Procedure)
The synthesis of the target inhibitors involves a multi-step process. A representative synthesis for a key intermediate is described below.
Synthesis of 4-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole [1]
-
Reduction: To a stirred solution of the starting nitro compound (e.g., 1-methoxy-2,3-dinitrobenzene analog) in methanol, add 10% Palladium on carbon (Pd/C).
-
Stir the reaction mixture at room temperature overnight under a hydrogen atmosphere.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to yield the intermediate diamine.
-
Cyclization: Dissolve the obtained diamine in trifluoroacetic acid (TFA) at 0 °C.
-
Stir the resulting mixture overnight under reflux conditions.
-
Concentrate the reaction mixture to a residue in vacuo to obtain the desired 2-trifluoromethyl-benzimidazole intermediate.
-
Further reactions are then carried out to build the final inhibitor molecule.[1]
In Vitro PI3Kα Inhibition Assay
The inhibitory activity of the synthesized compounds against PI3Kα is determined using a biochemical assay.
Materials:
-
Recombinant human PI3Kα enzyme
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., HEPES, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the final desired concentrations.
-
Reaction Mixture: In a 96-well plate, add the PI3Kα enzyme, the test compound solution, and the PIP2 substrate.
-
Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a suitable detection reagent (e.g., by adding ADP-Glo™ reagent followed by Kinase Detection Reagent).
-
Measurement: Read the luminescence signal on a microplate reader.
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
This detailed guide provides a foundation for researchers to explore the potential of this compound and its derivatives as a promising scaffold for the design and development of novel enzyme inhibitors for therapeutic applications.
References
Application Notes and Protocols for Fungicide Synthesis Utilizing a Difluoromethyl-Pyrazole Carboxylic Acid Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols regarding the synthesis and application of fungicides derived from a difluoromethyl-pyrazole carboxylic acid scaffold. The primary focus of this document is the potent, broad-spectrum fungicide, Sedaxane. While the initial query specified 2-(difluoromethyl)benzoic acid, extensive research has revealed that a key structural motif in modern fungicides is, in fact, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This pyrazole derivative is a crucial precursor for a class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). Sedaxane is a prime example of this class and will be the focus of the following protocols and data.
Sedaxane is a systemic fungicide used for seed treatment to control a range of seed- and soil-borne fungal pathogens in various crops, including cereals, soybeans, and canola.[1] Its efficacy stems from its specific mode of action, which targets a fundamental process in fungal cellular respiration.
Fungicide Profile: Sedaxane
-
Chemical Name: N-(2-([1,1'-bicyclopropan]-2-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide[2]
-
CAS Number: 874967-67-6[2]
-
Fungicide Class: Pyrazole-carboxamide, Succinate Dehydrogenase Inhibitor (SDHI)[3]
-
FRAC Group: 7[3]
-
Mode of Action: Inhibition of Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.[4][5]
Quantitative Data
The efficacy of Sedaxane has been quantified against various phytopathogenic fungi. The following tables summarize its in vitro activity and performance in greenhouse trials.
Table 1: In Vitro Activity of Sedaxane against Rhizoctonia solani [6]
| Fungal Species | Anastomosis Group | Substrate | Mean EC50 (µg/mL) | EC50 Range (µg/mL) |
| Rhizoctonia solani | AG 2-2 | Soybean & Sugar Beet Isolates | 0.1 | 0.03 - 0.3 |
EC50 (Effective Concentration 50) is the concentration of the fungicide that inhibits 50% of the mycelial growth in vitro.
Table 2: Efficacy of Sedaxane Seed Treatment in Greenhouse Trials
| Crop | Pathogen | Disease | Application Rate (g a.i./100 kg seed) | Control Efficacy (%) | Reference |
| Barley | Ustilago nuda | Loose Smut | 10 | 97 - 100 | [7] |
| Barley | Pyrenophora graminea | Leaf Stripe | 10 | 95.7 - 100 | [7] |
| Winter Wheat | Rhizoctonia spp. | Root Rot | 10 (+ 5g Fludioxonil) | 35.1 (reduction in root rot) | [7] |
Mechanism of Action: Succinate Dehydrogenase Inhibition
Sedaxane's fungicidal activity is achieved by targeting and inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[4][5] The SDH enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and cellular respiration.
The SDH enzyme complex is composed of four subunits: SdhA, SdhB, SdhC, and SdhD. Sedaxane binds to the ubiquinone-binding site (also known as the Qp-site), which is formed by the SdhB, SdhC, and SdhD subunits.[3] This binding action physically obstructs the natural substrate, ubiquinone (Coenzyme Q), from docking with the enzyme.[4]
The consequences of this inhibition are twofold:
-
Disruption of the Electron Transport Chain: The flow of electrons from succinate to ubiquinone is halted, preventing the subsequent transfer to Complexes III and IV. This ultimately stops the production of ATP via oxidative phosphorylation.[4]
-
Inhibition of the TCA Cycle: The oxidation of succinate to fumarate, a key step in the TCA cycle, is blocked.[3] This leads to an accumulation of succinate and disrupts the central metabolic pathway for energy generation.
The overall result is a catastrophic failure of the fungal cell's energy metabolism, leading to cessation of growth and cell death.
Caption: Mechanism of Sedaxane inhibiting the mitochondrial respiratory chain.
Experimental Protocols
Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Key Precursor)
This protocol is adapted from methodologies described in the scientific literature and patents.[1][8][9] It involves the cyclization of a difluoroacetoacetic acid derivative with methylhydrazine followed by hydrolysis.
Materials:
-
Ethyl 4,4-difluoroacetoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Methylhydrazine (40% aqueous solution)
-
Toluene
-
Potassium Carbonate
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Methanol
-
Standard laboratory glassware and equipment
Procedure:
-
Formation of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate:
-
In a reaction vessel, combine ethyl 4,4-difluoroacetoacetate and acetic anhydride.
-
Add triethyl orthoformate to the mixture.
-
Heat the reaction mixture, typically at 100-105°C, for several hours (e.g., 6 hours).[10]
-
After the reaction is complete, remove the excess acetic anhydride, triethyl orthoformate, and the ethyl acetate byproduct under reduced pressure.
-
-
Cyclization to form Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate:
-
Prepare a solution of potassium carbonate and 40% methylhydrazine in water.
-
Cool this aqueous solution in a separate vessel containing toluene to between -10°C and -5°C.[10]
-
Slowly add the product from step 1 to the cooled methylhydrazine solution while maintaining the low temperature.
-
Allow the reaction to proceed, which results in the formation of the pyrazole ring. The two-phase system with a weak base promotes the desired isomer formation.
-
-
Hydrolysis to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid:
-
Isolate the ethyl pyrazole-carboxylate from the previous step.
-
In a new flask, add the ester to a solution of sodium hydroxide in a mixture of water and methanol.[1]
-
Heat the mixture (e.g., at 60°C) for approximately 4 hours to facilitate hydrolysis.[1]
-
After cooling, remove the methanol by concentration under reduced pressure.
-
Acidify the remaining aqueous solution with hydrochloric acid to precipitate the carboxylic acid.
-
Cool the mixture to 0-5°C to maximize precipitation, then collect the solid product by filtration.
-
Wash the solid with cold water and dry to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
Caption: Workflow for the synthesis of the key pyrazole precursor.
Protocol 2: Synthesis of Sedaxane via Amide Coupling
This protocol outlines the final step in the synthesis of Sedaxane, which is the formation of an amide bond between the pyrazole acid chloride and the aniline moiety.
Materials:
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (from Protocol 1)
-
Thionyl chloride or Oxalyl chloride
-
2-([1,1'-bi(cyclopropan)]-2-yl)aniline
-
Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine)
-
Standard laboratory glassware and equipment for anhydrous reactions
Procedure:
-
Formation of the Acid Chloride:
-
In a flask under an inert atmosphere (e.g., nitrogen), suspend or dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in an anhydrous solvent like toluene.
-
Add a small amount of a catalyst, such as DMF, if using thionyl chloride.
-
Slowly add thionyl chloride (or oxalyl chloride) to the mixture.
-
Gently heat the reaction mixture (e.g., to reflux) until the evolution of gas ceases, indicating the completion of the reaction.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.
-
-
Amide Coupling Reaction:
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., toluene).
-
In a separate flask, dissolve 2-([1,1'-bi(cyclopropan)]-2-yl)aniline and a non-nucleophilic base (e.g., triethylamine) in the same solvent.
-
Cool the aniline solution in an ice bath.
-
Slowly add the acid chloride solution to the cooled aniline solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine to remove the hydrochloride salt of the base and other water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude Sedaxane can be purified by recrystallization or column chromatography to yield the final product.
-
Protocol 3: In Vitro Antifungal Susceptibility Testing (EC50 Determination)
This protocol describes a method to determine the half-maximal effective concentration (EC50) of Sedaxane against a target fungus using a mycelial growth inhibition assay on solid media.[6]
Materials:
-
Sedaxane (technical grade)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Petri dishes (90 mm)
-
Fungal isolate of interest (e.g., Rhizoctonia solani)
-
Cork borer (5 mm diameter)
-
Incubator
-
Sterile water
Procedure:
-
Preparation of Fungicide-Amended Media:
-
Prepare a stock solution of Sedaxane in DMSO (e.g., 10 mg/mL).
-
Autoclave the PDA medium and allow it to cool to approximately 50-55°C.
-
Create a series of dilutions from the stock solution. Add the appropriate volume of the Sedaxane dilutions to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 10.0 µg/mL). A control plate should be prepared with an equivalent amount of DMSO without the fungicide.
-
Pour the amended and control media into petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the margin of an actively growing culture of the fungal isolate, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
-
Incubation and Data Collection:
-
Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark.
-
Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony on the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.
-
-
-
Data Analysis:
-
Plot the percentage of growth inhibition against the logarithm of the Sedaxane concentration.
-
Use probit analysis or a non-linear regression model to calculate the EC50 value.
-
Caption: Workflow for determining the EC50 of Sedaxane.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Sedaxane - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biological activity of sedaxane---a novel broad-spectrum fungicide for seed treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. thieme.de [thieme.de]
- 10. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(Difluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 2-(difluoromethyl)benzoic acid. The difluoromethyl group is a crucial pharmacophore in modern drug discovery, offering a lipophilic hydrogen bond donor that can enhance metabolic stability and binding affinity. The protocols outlined below focus on the decarboxylative cross-coupling of this compound, a powerful strategy that utilizes a readily available carboxylic acid as a stable and effective coupling partner.
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The use of carboxylic acids as aryl sources in these reactions, through a decarboxylative pathway, has emerged as an attractive alternative to traditional organometallic reagents. This approach offers several advantages, including the use of air- and moisture-stable starting materials, the release of carbon dioxide as the only byproduct, and the potential for novel reactivity.
This document details protocols for the decarboxylative cross-coupling of this compound with various partners, including aryl halides (Suzuki-Miyaura type), alkenes (Heck type), terminal alkynes (Sonogashira type), and amines (Buchwald-Hartwig type).
Data Presentation
The following table summarizes the expected yields for various palladium-catalyzed decarboxylative cross-coupling reactions of this compound based on analogous transformations.
| Coupling Type | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | 4-bromotoluene | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 110 | 75-90 |
| Heck | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Ag₂CO₃ | Dioxane | 120 | 60-80 |
| Sonogashira | Phenylacetylene | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 130 | 70-85 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 100 | 65-85 |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Solvents should be anhydrous and degassed prior to use. All reagents should be of high purity.
Protocol 1: Decarboxylative Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol describes the synthesis of 2-(difluoromethyl)-4'-methyl-1,1'-biphenyl.
Materials:
-
This compound
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), 4-bromotoluene (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.5 mmol, 2.5 equiv.).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.
Protocol 2: Decarboxylative Heck Coupling of this compound with Styrene
This protocol describes the synthesis of (E)-1-(2-(difluoromethyl)phenyl)-2-phenylethene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Silver carbonate (Ag₂CO₃)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.03 mmol, 3 mol%), tri(o-tolyl)phosphine (0.06 mmol, 6 mol%), and silver carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous, degassed dioxane (4 mL) followed by styrene (1.5 mmol, 1.5 equiv.) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 16-24 hours. Monitor the reaction progress by GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL) and filter through celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired stilbene derivative.
Protocol 3: Decarboxylative Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes the synthesis of 1-(2-(difluoromethyl)phenyl)-2-phenylethyne.
Materials:
-
This compound
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and cesium carbonate (2.5 mmol, 2.5 equiv.) to an oven-dried vial.
-
Add a stirrer bar, and then add anhydrous, degassed toluene (5 mL).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the vial and heat the reaction mixture at 130 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with further ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative thin-layer chromatography or flash column chromatography to obtain the desired diarylacetylene.
Protocol 4: Decarboxylative Buchwald-Hartwig Amination of this compound with Morpholine
This protocol describes the synthesis of 4-(2-(difluoromethyl)phenyl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with this compound (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), BrettPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (2.0 mmol, 2.0 equiv.).
-
Add anhydrous, degassed toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv.).
-
Seal the Schlenk tube and heat the mixture at 100 °C for 18-24 hours.
-
Cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl amine.
Mandatory Visualizations
Caption: General catalytic cycle for palladium-catalyzed decarboxylative cross-coupling.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Application Notes and Protocols: Esterification and Amidation of 2-(Difluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Difluoromethyl)benzoic acid is a valuable building block in medicinal chemistry and materials science. The difluoromethyl group (CHF₂) can serve as a bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability, lipophilicity, and binding affinity of drug candidates. The carboxylic acid moiety of this compound provides a versatile handle for further molecular elaboration through esterification and amidation reactions. These transformations are fundamental in the synthesis of a wide array of derivatives for screening in drug discovery and for the development of novel functional materials.
This document provides detailed application notes and experimental protocols for the esterification and amidation of this compound.
Esterification of this compound
The synthesis of esters from this compound can be achieved through several established methods. The choice of method often depends on the scale of the reaction, the nature of the alcohol, and the sensitivity of other functional groups in the molecule.
Fischer-Speier Esterification
This is a classic and widely used method for esterification, involving the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.
General Reaction Scheme:
Application Notes and Protocols for Named Organic Reactions Involving 2-(Difluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for named organic reactions involving 2-(difluoromethyl)benzoic acid and its derivatives. The difluoromethyl group is a key pharmacophore in modern drug discovery, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amide functionalities. The following sections detail the application of this compound in several important classes of named reactions, providing structured data and methodologies to aid in synthetic planning and execution.
Palladium-Catalyzed Cross-Coupling Reactions
This compound derivatives are valuable substrates in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex bioactive molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. Derivatives of this compound can participate as either the boronic acid or the halide partner.
| Entry | Aryl Halide/Boronic Acid | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-X-(difluoromethyl)benzoate | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |
| 2 | 2-(Difluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 1 | >95 |
| 3 | Methyl 2-chloro-6-(difluoromethyl)benzoate | (4-Methoxyphenyl)boronic acid | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 92 |
Note: Data is compiled from representative Suzuki-Miyaura couplings of fluorinated benzoic acid derivatives and may require optimization for specific substrates.
This protocol describes a general procedure for the coupling of a 2-halobenzoic acid derivative containing a difluoromethyl group with an arylboronic acid.
Materials:
-
Aryl halide (e.g., Methyl 2-bromo-X-(difluoromethyl)benzoate) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Deionized water (1 mL)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and deionized water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. This reaction is crucial for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-X-(difluoromethyl)benzoate | Aniline | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | NaOtBu (1.5) | Toluene | 110 | 24 | 90-98 |
| 2 | Methyl 2-chloro-6-(difluoromethyl)benzoate | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 120 | 18 | 85-92 |
| 3 | 2-Bromo-X-(difluoromethyl)benzoate | Carbazole | [Pd(allyl)Cl]₂ (1) | TrixiePhos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 24 | 89 |
Note: Data is based on representative Buchwald-Hartwig aminations and may require optimization for specific substrates.
This protocol provides a general method for the amination of a 2-halobenzoic acid derivative bearing a difluoromethyl group.
Materials:
-
Aryl halide (e.g., Ethyl 2-bromo-X-(difluoromethyl)benzoate) (1.0 mmol)
-
Amine (1.2 mmol)
-
[Pd(allyl)Cl]₂ (0.01 mmol)
-
t-BuXPhos (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add the aryl halide, amine, [Pd(allyl)Cl]₂, t-BuXPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene to the tube.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Intramolecular Cyclization Reactions
The presence of the carboxylic acid and the difluoromethyl group on the same aromatic ring allows for various intramolecular cyclization reactions to form heterocyclic systems. These reactions are powerful tools for the rapid construction of complex molecular scaffolds.
Intramolecular Defluorinative Cyclization
A notable application is the intramolecular defluorinative cyclization to synthesize difluoromethylated quinazoline derivatives.[1] This reaction proceeds under basic conditions, where the amide nitrogen attacks the carbon bearing the difluoromethyl group, leading to the displacement of a fluoride ion.
| Entry | Substrate | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | tert-Butyl 2-(benzyl((2-(difluoromethyl)-6-methoxybenzoyl)amino)methyl)acrylate | DBU (1.2) | THF | RT | 24 | tert-Butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazolinecarboxylate | 75 |
| 2 | tert-Butyl 2-(((2-(difluoromethyl)benzoyl)amino)methyl)acrylate | NaH (1.5) | DMF | 0 to RT | 12 | tert-Butyl 2-(difluoromethyl)-3,4-dihydro-4-quinazolinecarboxylate | 68 |
Note: Data is based on the reported synthesis of difluoromethylated quinazoline derivatives and may require optimization for other substrates.[1]
This protocol describes the cyclization of an N-acylated aminomethyl acrylate derivative of this compound.
Materials:
-
Starting amide (e.g., tert-Butyl 2-(benzyl((2-(difluoromethyl)-6-methoxybenzoyl)amino)methyl)acrylate) (1.0 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
Dissolve the starting amide in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DBU dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the cyclized product.[1]
Caption: Logical steps in the intramolecular defluorinative cyclization.
Conclusion
This compound and its derivatives are highly valuable building blocks in organic synthesis. Their utility in named reactions, particularly palladium-catalyzed cross-couplings and intramolecular cyclizations, provides robust pathways to novel and complex molecules of interest to the pharmaceutical and materials science industries. The protocols and data presented herein serve as a practical guide for researchers looking to incorporate the difluoromethylphenyl moiety into their target structures. Further exploration of other named reactions with this versatile substrate is warranted and expected to yield new synthetic methodologies.
References
Application Notes and Protocols: 2-(Difluoromethyl)benzoic Acid in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential applications, and experimental protocols for the use of 2-(difluoromethyl)benzoic acid as a ligand in organometallic chemistry. While specific examples of organometallic complexes featuring this particular ligand are not extensively documented in current literature, this document outlines generalized procedures and potential uses based on the known chemistry of related fluorinated carboxylate ligands.
Introduction
The introduction of fluorine-containing substituents into organic molecules is a widely recognized strategy in medicinal chemistry and materials science for modulating their physicochemical properties. The difluoromethyl group (-CHF2) is of particular interest as it can act as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl (-OH) and thiol (-SH) groups. As a ligand in organometallic chemistry, this compound is anticipated to impart unique electronic and steric properties to metal complexes, influencing their catalytic activity, therapeutic efficacy, and material characteristics.
Synthesis of this compound
The synthesis of this compound can be approached through various methods, often involving the difluoromethylation of a suitable precursor. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Carboxybenzaldehyde
-
Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-carboxybenzaldehyde (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DAST (2.2 eq) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
Upon completion, quench the reaction by carefully adding it to a stirred, saturated solution of NaHCO₃ in an ice bath.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.
Table 1: Expected Reaction Parameters and Yields for Ligand Synthesis
| Parameter | Value |
| Reaction Time | 12 - 18 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Molar Ratio (Substrate:DAST) | 1 : 2.2 |
| Expected Yield | 60 - 75% |
| Physical Appearance | White to off-white solid |
Synthesis of Organometallic Complexes with 2-(Difluoromethyl)benzoate
The deprotonated form of this compound, 2-(difluoromethyl)benzoate, can act as a versatile ligand for a wide range of transition metals. A general protocol for the synthesis of a representative metal complex, for instance, with Copper(II), is provided below. This method can be adapted for other metal salts.
Experimental Protocol: Synthesis of Bis(2-(difluoromethyl)benzoato)copper(II)
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Copper(II) chloride (CuCl₂) or Copper(II) acetate (Cu(OAc)₂)
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
Dissolve this compound (2.0 eq) in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve sodium hydroxide (2.0 eq) in water to form a solution.
-
Slowly add the NaOH solution to the stirred solution of the benzoic acid to form the sodium salt in situ.
-
In another flask, dissolve Copper(II) chloride (1.0 eq) in water.
-
Add the aqueous solution of the copper salt dropwise to the sodium 2-(difluoromethyl)benzoate solution with vigorous stirring.
-
A precipitate should form upon addition. Continue stirring the mixture at room temperature for 2-4 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with water, followed by a small amount of cold ethanol, and finally with diethyl ether to facilitate drying.
-
Dry the resulting solid in a vacuum oven at 60 °C for 12 hours.
Table 2: Expected Characterization Data for a Hypothetical Copper(II) Complex
| Characterization Technique | Expected Result |
| FT-IR (cm⁻¹) | |
| Asymmetric COO⁻ stretch | ~1600 - 1650 |
| Symmetric COO⁻ stretch | ~1400 - 1450 |
| C-F stretch | ~1000 - 1100 |
| Elemental Analysis (%) | |
| Carbon | Calculated vs. Found |
| Hydrogen | Calculated vs. Found |
| Magnetic Susceptibility | Paramagnetic, consistent with Cu(II) |
| UV-Vis (in coordinating solvent) | d-d transitions characteristic of Cu(II) |
Potential Applications
While specific applications for organometallic complexes of this compound are yet to be established, the unique properties of the ligand suggest potential in several key areas of research and development.
Catalysis
The electron-withdrawing nature of the difluoromethyl group can influence the electronic properties of the metal center, potentially enhancing its catalytic activity.
-
Cross-Coupling Reactions: Palladium or Nickel complexes could be investigated as catalysts in Suzuki, Heck, or Sonogashira coupling reactions. The fluorinated ligand may improve catalyst stability and selectivity.
-
C-H Activation: Rhodium or Iridium complexes bearing the 2-(difluoromethyl)benzoate ligand could be explored for catalytic C-H activation and functionalization, a highly sought-after transformation in organic synthesis.
Medicinal Chemistry and Drug Development
The incorporation of fluorine often leads to improved pharmacokinetic properties in drug candidates. Metal complexes offer unique therapeutic mechanisms of action.
-
Anticancer Agents: Platinum, Ruthenium, or Gold complexes could be synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The difluoromethyl group may enhance cellular uptake and interaction with biological targets.
-
Antimicrobial Agents: Silver or Copper complexes are known for their antimicrobial properties. The 2-(difluoromethyl)benzoate ligand could be used to develop novel antimicrobial agents with potentially improved efficacy and reduced toxicity.
Visualizations
Synthesis Workflow
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Difluoromethyl)benzoic Acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the synthesis of 2-(difluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: The synthesis of this compound typically involves two main strategies:
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Introduction of the difluoromethyl group: This involves the difluoromethylation of a pre-functionalized benzene ring, such as an aryl halide or boronic acid, followed by the introduction or modification of the carboxylic acid group. Common difluoromethylating agents include TMSCF₂H and various difluorocarbene precursors.[1]
-
Modification of a difluoromethylated precursor: This strategy starts with a molecule that already contains the difluoromethyl group, such as 2-(difluoromethyl)toluene, which is then oxidized to the corresponding benzoic acid.
Q2: What are the most significant challenges in the synthesis of this compound?
A2: Researchers often face several challenges:
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Reagent Stability and Handling: Many difluoromethylating agents can be unstable, expensive, or difficult to handle.[2] For example, difluorocarbene is a highly reactive intermediate that must be generated in situ.[3]
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Regioselectivity: Achieving selective difluoromethylation at the desired position on the aromatic ring can be difficult, sometimes leading to mixtures of isomers that are challenging to separate.[4]
-
Side Reactions: The reactive intermediates involved can lead to unwanted side reactions, such as the formation of byproducts or decomposition of the starting material.[5][6]
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Scalability: Methods that work well on a lab scale may not be cost-effective or environmentally benign for industrial applications.[2]
Q3: Which difluoromethylating agents are commonly used and what are their characteristics?
A3: Several types of reagents are used to introduce the -CF₂H group:
-
Nucleophilic Reagents: Trimethyl(difluoromethyl)silane (TMSCF₂H) is a common nucleophilic source of the "CF₂H⁻" anion, though it often requires mild conditions to avoid decomposition.[1]
-
Electrophilic/Radical Reagents: Sources that generate a CF₂H radical, often through photoredox catalysis or thermal decomposition, can be used. Precursors include bromodifluoromethane and sulfinates.[2]
-
Difluorocarbene (:CF₂) Precursors: Reagents like chlorodifluoromethane, difluoromethanol, or ethyl bromodifluoroacetate can generate the highly reactive difluorocarbene intermediate, which then reacts with the substrate.[3][4][7]
Q4: What are the recommended methods for purifying the final this compound product?
A4: Purification can be challenging due to the presence of structurally similar impurities. Common methods include:
-
Recrystallization: This is a highly effective method for purifying benzoic acids. The choice of solvent is critical and depends on the impurities present.[6][8]
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Column Chromatography: Silica gel chromatography can be used to separate the desired product from byproducts and unreacted starting materials.[9]
-
Acid-Base Extraction: The acidic nature of the carboxylic group allows for selective extraction into an aqueous basic solution, leaving non-acidic impurities in the organic layer. The product is then re-precipitated by adding acid.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Potential Cause 1: Inactive Reagents or Catalyst
-
Troubleshooting: Many reagents, especially organometallics and difluoromethylating agents, are sensitive to air and moisture. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).[5] Use freshly opened or properly stored reagents. If using a catalyst, verify its activity and consider a fresh batch.
-
-
Potential Cause 2: Inefficient Generation of Reactive Intermediate
-
Troubleshooting: If your synthesis involves an intermediate like difluorocarbene, its generation is critical. The choice of base, solvent, and temperature can significantly impact its formation.[3] Consider screening different bases (e.g., Cs₂CO₃, KOtBu) or adjusting the temperature. For example, some bases may be too weak to effectively generate the intermediate, while overly strong bases might cause decomposition.[3]
-
-
Potential Cause 3: Incorrect Reaction Temperature
-
Troubleshooting: Reaction temperature is crucial. Some steps may require low temperatures to prevent reagent decomposition, while others may need heating to proceed at a reasonable rate. Verify the optimal temperature for your specific protocol and monitor it closely. Higher temperatures can sometimes favor the formation of byproducts.[5]
-
Issue 2: Formation of Multiple Byproducts or Isomers
-
Potential Cause 1: Lack of Regioselectivity
-
Troubleshooting: The formation of ortho-, meta-, and para-isomers is a common issue in aromatic substitution reactions. The choice of directing group, catalyst, and reaction conditions influences selectivity. For instance, in some bromo-reactions, the meta-isomer can be the major product when the ortho-isomer is desired.[10] It may be necessary to redesign the synthetic route to install the functional groups in a different order or use a more selective catalyst system (e.g., specific palladium or copper catalysts for cross-coupling reactions).[1]
-
-
Potential Cause 2: Side Reactions of Intermediates
-
Troubleshooting: Highly reactive intermediates can react with the solvent, starting material, or even the product. For example, benzyne intermediates, which can form in some benzoic acid syntheses, are known to lead to a complex array of byproducts.[5] Carefully controlling reaction conditions (temperature, addition rates) can minimize these side reactions.
-
-
Potential Cause 3: Over-oxidation or Incomplete Reaction
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Troubleshooting: If synthesizing from an alkyl precursor like 2-(difluoromethyl)toluene, the reaction can stall at the alcohol or aldehyde stage, or over-oxidation can cleave the aromatic ring.[6] Ensure a sufficient amount of a strong oxidizing agent (e.g., KMnO₄) is used and allow for adequate reaction time. Conversely, to prevent over-oxidation, use milder conditions and carefully control the stoichiometry.[6]
-
Issue 3: Difficulty in Product Purification
-
Potential Cause 1: Co-precipitation of Impurities
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Troubleshooting: During recrystallization, impurities with similar solubility profiles may co-precipitate with the product. Try screening different recrystallization solvents or solvent mixtures. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can often provide better separation.
-
-
Potential Cause 2: Oily Product Instead of Solid
-
Troubleshooting: The product may "oil out" during crystallization if the solution is cooled too quickly or if it is supersaturated with impurities. Ensure slow cooling and try scratching the inside of the flask with a glass rod to induce crystallization. If the issue persists, the product may require further purification by another method, like column chromatography, before a final recrystallization step.
-
Data Presentation
The following tables summarize representative quantitative data for key synthetic steps analogous or related to the synthesis of this compound. Direct data for the target molecule is often proprietary; therefore, data from the synthesis of 2-(trifluoromethyl)benzoic acid is presented for comparison.
Table 1: Fluorination of 2-Trichloromethyl Precursors
| Starting Material | Catalyst | Reaction Conditions | Intermediate Product | Purity | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Trichloromethyl benzal chloride | Anhydrous HF | 80-90°C, 2.5-2.8 MPa, 4h | 2-Trifluoromethyl benzal chloride | 96.6% | 94.1% | [10] |
| 2-Trichloromethyl benzal chloride | Anhydrous HF | - | 2-Trifluoromethyl benzal chloride | 97.5% | 93.5% |[10] |
Table 2: Oxidation to 2-(Trifluoromethyl)benzoic Acid
| Starting Material | Oxidizing Agent | Reaction Conditions | Final Product | Purity | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Trifluoromethyl benzal chloride | Nitric Acid (80%) | 70-80°C | 2-(Trifluoromethyl)benzoic acid | 99.2% | 95.8% | [10] |
| 2-Trifluoromethyl benzal chloride | Nitric Acid (30%) | 50-60°C | 2-(Trifluoromethyl)benzoic acid | 99.0% | 95.1% | [10] |
| 2-(Trifluoromethyl)benzaldehyde | Oxygen, Ir(dFppy)₃ | 20°C, Blue LEDs, 3-12h | 2-(Trifluoromethyl)benzoic acid | - | 92% |[11] |
Experimental Protocols
Protocol: Synthesis of this compound via Oxidation of 2-(Difluoromethyl)toluene
This protocol is a representative method and may require optimization based on specific laboratory conditions and available reagents.
Step 1: Oxidation of 2-(Difluoromethyl)toluene
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(difluoromethyl)toluene (1.0 eq) and a solution of potassium permanganate (KMnO₄) (approx. 3.0 eq) in water.
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Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. Monitor the reaction by TLC or GC to confirm the consumption of the starting material. This may take several hours.
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Workup (Part 1): Once the reaction is complete, cool the mixture to room temperature. Add a small amount of ethanol to quench any excess KMnO₄ until the purple color is gone.
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Filtration: Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water to ensure all the product (as its potassium salt) is collected in the filtrate.
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Workup (Part 2): Cool the clear filtrate in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 1-2. A white precipitate of this compound will form.
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Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of ice-cold water to remove any remaining inorganic salts.
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Purification: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent system (e.g., water or a toluene/heptane mixture).
Visualizations
Caption: A possible synthetic route to this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Generation and reaction of the difluorocarbene intermediate.
References
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of benzoyl fluorides and benzoic acids from phenols via a dearomatization–rearomatization strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 11. 2-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude 2-(Difluoromethyl)benzoic Acid
Welcome to the technical support center for the purification of crude 2-(difluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in crude this compound?
While specific impurity profiles depend on the synthetic route, common impurities in crude aromatic carboxylic acids may include:
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Unreacted Starting Materials: Such as 2-(difluoromethyl)toluene if the synthesis involves oxidation, or 2-(difluoromethyl)benzonitrile from a hydrolysis reaction.
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Intermediates: Partial oxidation products like 2-(difluoromethyl)benzaldehyde could be present.[1]
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Isomeric Byproducts: Depending on the synthetic precursors, trace amounts of other positional isomers may form.
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Solvent Residues: Residual solvents from the reaction or initial work-up can be trapped in the crude solid.
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Colored Impurities: Tar-like byproducts or azo compounds (if applicable to the synthesis) can cause discoloration.[1][2]
Q2: My purified this compound is off-white or yellowish. How can I remove the color?
A yellowish or brownish tint is typically due to non-volatile organic impurities.[2] Two effective methods for color removal are:
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Activated Carbon Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2][3]
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Sublimation: Vacuum sublimation can be a highly effective technique for obtaining a pure, white crystalline product by separating it from non-volatile colored impurities.[2]
Q3: I am having difficulty getting my this compound to crystallize during recrystallization. What should I do?
Difficulty in crystallization can arise from several factors:[2]
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Too much solvent was used: Try evaporating some of the solvent to create a more concentrated solution and then allow it to cool again.[2]
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The solution is cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[2][4]
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Supersaturation: If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[4]
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"Oiling out": If the compound separates as an oil, it may be because the solution is too concentrated or cooling too rapidly at a temperature above the compound's melting point. Try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.[2]
Q4: What is a good solvent for the recrystallization of this compound?
The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For benzoic acid and its derivatives, common solvents include:
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Water: Benzoic acid has low solubility in cold water and much higher solubility in hot water, making it a good, though sometimes challenging, solvent.[2][4]
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Ethanol/Water or Acetone/Water mixtures: A co-solvent system can be effective. Dissolve the crude product in a minimal amount of the more soluble solvent (e.g., ethanol) at an elevated temperature, and then add the less soluble solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool.
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Toluene: Can be a suitable solvent for some aromatic acids.
Experimental determination of the best solvent or solvent system is recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete precipitation during recrystallization.- Too much solvent used.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[2]- Reduce the amount of solvent used to dissolve the crude product.[2]- Use a pre-heated funnel and flask for hot filtration to prevent the product from crashing out.[2] |
| Broad or Depressed Melting Point | - The sample is still impure.- Residual solvent is present. | - Repeat the purification step (e.g., a second recrystallization).[2]- Dry the sample thoroughly under vacuum to remove any remaining solvent.[2] |
| Persistent Impurities After Recrystallization | - Improper solvent choice.- Co-crystallization of impurities with similar structures. | - Experiment with different recrystallization solvents or solvent systems.- If isomeric impurities are suspected, consider preparative chromatography for separation.[2] |
| Product is an Oil, Not Crystals | - The solution is supersaturated above the melting point of the impure compound.- Cooling is too rapid. | - Re-heat the solution to dissolve the oil.- Add a small amount of additional solvent.- Allow the solution to cool down much more slowly.[2] |
Experimental Protocols
Protocol 1: Recrystallization from an Aqueous System
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot water (or an ethanol/water mixture) and heat the mixture on a hot plate while stirring until the solid is completely dissolved.[3][4]
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3][5]
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Hot Filtration: Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and perform a hot gravity filtration to remove the activated charcoal and any insoluble impurities.[5]
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Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[4]
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[6]
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Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.[6]
Protocol 2: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. Non-acidic impurities will remain in the organic layer.[7]
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Separation: Separate the aqueous layer from the organic layer. The organic layer can be discarded (or washed again with the basic solution).
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Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, while stirring until the solution is acidic (test with litmus paper). The purified this compound will precipitate out of the solution.[7][8]
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Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.[6][7]
Data Presentation
Table 1: General Solubility of Benzoic Acid as a Model (Note: Specific quantitative data for this compound is not readily available and should be determined experimentally.)
| Solvent | Solubility in Cold Solvent ( g/100 mL) | Solubility in Hot Solvent ( g/100 mL) |
| Water | 0.21 at 10°C | 5.90 at 100°C |
| Ethanol | Soluble | Very Soluble |
| Diethyl Ether | Soluble | Very Soluble |
| Toluene | 10.6 at 25°C | - |
This table illustrates the principle of selecting a recrystallization solvent where there is a large difference in solubility between cold and hot conditions, as is the case with water for benzoic acid.[2][4]
Visualizations
Caption: Workflow for selecting a purification technique.
Caption: Troubleshooting guide for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 8. home.miracosta.edu [home.miracosta.edu]
Technical Support Center: Preparation of 2-(difluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(difluoromethyl)benzoic acid.
Troubleshooting Guides
Users may encounter several challenges during the synthesis of this compound. Below are common issues, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time, temperature, or reagent stoichiometry. | Monitor the reaction progress using TLC or GC/MS. Consider increasing the reaction time or temperature. Ensure accurate measurement and stoichiometry of all reagents. |
| Decomposition of starting material or product: Harsh reaction conditions (e.g., strong acids/bases, high temperatures). | Employ milder reaction conditions. If possible, use a protective group strategy for sensitive functionalities. | |
| Poor quality of reagents: Impurities in starting materials or solvents can inhibit the reaction. | Use high-purity, anhydrous solvents and reagents. Verify the purity of starting materials before use. | |
| Formation of Multiple Byproducts | Side reactions: Depending on the synthetic route, competing reactions can occur. For example, in oxidation reactions, over-oxidation or incomplete oxidation can lead to byproducts. In Grignard-based syntheses, homo-coupling of the Grignard reagent can occur. | Optimize reaction conditions (temperature, concentration, addition rate of reagents) to favor the desired reaction pathway. For Grignard reactions, slow, dropwise addition of the halide to the magnesium can minimize coupling. |
| Benzyne formation: In syntheses involving diazotization of anthranilic acid derivatives, the formation of a highly reactive benzyne intermediate can lead to a variety of byproducts. | Maintain strict temperature control during diazotization. Consider alternative synthetic routes if benzyne formation is a persistent issue.[1] | |
| Product is Off-White or Discolored | Formation of colored impurities: Azo compounds from diazotization routes or oxidation byproducts can cause discoloration.[2] | Treat the crude product with activated charcoal during recrystallization to adsorb colored impurities. Sublimation can also be an effective purification method for removing non-volatile colored impurities.[2] |
| Difficulty in Product Purification | Similar polarity of product and byproducts: Isomeric byproducts or incompletely reacted intermediates may have similar physical properties to the desired product, making separation by chromatography or recrystallization challenging. | Employ high-performance liquid chromatography (HPLC) for separation. Derivatization of the carboxylic acid to an ester may alter its polarity, facilitating separation from non-acidic impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely synthetic routes for the preparation of this compound?
A1: While specific literature for this compound is not abundant, common strategies for synthesizing analogous fluorinated benzoic acids can be adapted. The most probable routes include:
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Oxidation of 2-(difluoromethyl)toluene: This involves the oxidation of the methyl group of 2-(difluoromethyl)toluene to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.
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Difluoromethylation of a suitable precursor followed by functional group transformation: This could involve the difluoromethylation of an ortho-substituted benzene derivative (e.g., 2-bromotoluene) followed by conversion of the other substituent (e.g., the methyl group) into a carboxylic acid.
-
Hydrolysis of a 2-(difluoromethyl)benzoyl halide or related derivative: If a suitable precursor like 2-(difluoromethyl)benzoyl chloride is available, its hydrolysis will yield the desired carboxylic acid.
Q2: What are the most common byproducts to expect during the synthesis of this compound via oxidation of 2-(difluoromethyl)toluene?
A2: The oxidation of a substituted toluene can lead to several byproducts. The most common include:
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Incomplete oxidation products: 2-(difluoromethyl)benzaldehyde and 2-(difluoromethyl)benzyl alcohol are common byproducts resulting from incomplete oxidation.[1]
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Over-oxidation products: Under harsh conditions, cleavage of the aromatic ring can occur, leading to the formation of aliphatic acids and carbon dioxide, which will lower the overall yield.[1]
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Starting material: Unreacted 2-(difluoromethyl)toluene may also be present in the crude product.
Q3: Can Grignard-based methods be used, and what are the potential pitfalls?
A3: Yes, a Grignard-based synthesis could be employed, for instance, by reacting a 2-(difluoromethyl)aryl halide with magnesium to form a Grignard reagent, followed by quenching with carbon dioxide. However, this method has potential challenges:
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Difficulty in Grignard reagent formation: The carbon-fluorine bond's strength can make the formation of a Grignard reagent from a fluoro-aryl halide challenging.[1]
-
Moisture sensitivity: Grignard reactions are highly sensitive to moisture, which will quench the reagent.[1]
-
Biphenyl formation: A common side reaction is the coupling of the Grignard reagent with the unreacted aryl halide, leading to the formation of a biphenyl impurity.[1]
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring reaction progress. Small aliquots of the reaction mixture can be taken at regular intervals to observe the disappearance of the starting material and the appearance of the product. For acidic compounds like this compound, derivatization to a more volatile ester may be necessary for GC-MS analysis.[2]
Experimental Protocols
General Protocol for Oxidation of 2-(difluoromethyl)toluene
This is a generalized procedure and may require optimization.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(difluoromethyl)toluene in a suitable solvent (e.g., a mixture of pyridine and water).
-
Addition of Oxidant: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions to the stirred solution. The reaction is exothermic and the temperature should be controlled.
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Reaction: Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
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Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude this compound.
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Purification: Collect the solid product by vacuum filtration and purify by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Potential Byproduct Formation in the Oxidation of 2-(difluoromethyl)toluene
Caption: Byproduct formation pathway in oxidation.
References
Technical Support Center: Optimizing Reaction Conditions for 2-(Difluoromethyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(difluoromethyl)benzoic acid. The information is presented in a question-and-answer format to directly address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing this compound?
A1: Several synthetic routes can be employed, primarily involving the introduction of the difluoromethyl group onto a pre-functionalized benzene ring. Key strategies include:
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Nickel-catalyzed cross-coupling: This involves the reaction of a 2-halobenzoic acid derivative (e.g., 2-bromobenzoic acid or its ester) with a difluoromethyl source.[1][2][3][4]
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Hydrolysis of a nitrile precursor: This two-step process involves the difluoromethylation of 2-cyanophenyl halides, followed by hydrolysis of the nitrile group to a carboxylic acid.
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Grignard or organolithium carboxylation: This method consists of forming a Grignard or organolithium reagent from a 2-halo(difluoromethyl)benzene, which is then quenched with carbon dioxide.[5]
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Oxidation of 2-(difluoromethyl)toluene: This approach involves the oxidation of the methyl group of 2-(difluoromethyl)toluene to a carboxylic acid. However, the stability of the difluoromethyl group under strong oxidizing conditions must be considered.
Q2: I am experiencing low yields in my nickel-catalyzed difluoromethylation of a 2-halobenzoic acid derivative. What are the likely causes and solutions?
A2: Low yields in nickel-catalyzed cross-coupling reactions for this synthesis can stem from several factors. The table below outlines common issues and potential solutions.[1][2][4][6]
| Potential Cause | Troubleshooting Recommendation |
| Catalyst Inactivity | Ensure the use of a high-purity nickel precursor (e.g., NiCl₂ or NiBr₂). Consider in-situ reduction of the Ni(II) salt if using a Ni(0) active species.[1][2] |
| Inappropriate Ligand | The choice of ligand is critical. For difluoromethylation, nitrogen-based ligands like 4-dimethylaminopyridine (DMAP) or tridentate terpyridine ligands have shown success. Screen a variety of ligands to find the optimal one for your specific substrate.[2][4] |
| Moisture or Air Sensitivity | These reactions are often sensitive to moisture and oxygen. Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | The optimal temperature can vary. While some reactions proceed at room temperature, others may require heating (e.g., 60-80 °C) to achieve good conversion.[2][4] Monitor the reaction by TLC or GC-MS to avoid decomposition at higher temperatures. |
| Inefficient Difluoromethyl Source | The reactivity of the difluoromethyl source is key. Common sources include chlorodifluoromethane (ClCF₂H) and difluoromethyl 2-pyridyl sulfone. Ensure the chosen reagent is of good quality.[1][3] |
Q3: I am attempting to synthesize this compound via a Grignard reaction, but the reaction is failing. What should I check?
A3: Grignard reactions are notoriously sensitive to reaction conditions. Here are the primary troubleshooting points:
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Strict Anhydrous Conditions: The most common reason for Grignard reaction failure is the presence of moisture. All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents (typically diethyl ether or THF) must be used.[5][7]
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Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction from initiating. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in a dry mortar and pestle.[5]
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Reaction Initiation: Sometimes, gentle heating is required to initiate the reaction. Once started, the reaction is typically exothermic.[5]
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Purity of Starting Materials: Ensure the 2-halo(difluoromethyl)benzene is pure and free of any acidic protons that would quench the Grignard reagent.
Q4: What are common side reactions to be aware of during the synthesis of this compound?
A4: Depending on the synthetic route, several side reactions can occur:
-
Homocoupling: In cross-coupling reactions, homocoupling of the starting aryl halide can lead to biphenyl byproducts.[8]
-
Over-reduction: In reactions involving reducing agents, the carboxylic acid functionality could potentially be reduced.
-
Hydrolysis of the Difluoromethyl Group: Under certain harsh acidic or basic conditions, the C-F bonds of the difluoromethyl group can be labile and lead to hydrolysis, although this is generally less common for aryl difluoromethyl groups.[9]
-
Formation of Aryl Triflate: When using difluoromethyl triflate for difluoromethylation of phenols (a potential route to an ether that could be further functionalized), the formation of an aryl triflate byproduct is common.[10]
Q5: What are the recommended methods for purifying the final this compound product?
A5: Purification is crucial to remove unreacted starting materials, catalysts, and byproducts.
-
Acid-Base Extraction: This is a highly effective initial purification step. The acidic benzoic acid derivative can be extracted into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), leaving neutral organic impurities behind. The aqueous layer is then acidified to precipitate the purified product.
-
Recrystallization: This is a powerful technique for obtaining highly pure crystalline material. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[11][12][13][14] Water or mixed solvent systems are often good starting points for benzoic acids.
-
Column Chromatography: For separating compounds with similar polarities, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) will need to be determined by TLC analysis.
Troubleshooting Guides
Low Yield in Nickel-Catalyzed Difluoromethylation
Purification Workflow
Experimental Protocols
Protocol 1: Nickel-Catalyzed Difluoromethylation of 2-Bromobenzoic Acid Methyl Ester
This protocol is a representative procedure based on modern nickel-catalyzed cross-coupling methods.[1][2][3][4]
Materials:
-
2-Bromobenzoic acid methyl ester
-
Difluoromethyl 2-pyridyl sulfone
-
Nickel(II) chloride (NiCl₂)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Zinc powder
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromobenzoic acid methyl ester (1.0 mmol), difluoromethyl 2-pyridyl sulfone (1.5 mmol), NiCl₂ (0.1 mmol), dtbbpy (0.1 mmol), and zinc powder (2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude methyl 2-(difluoromethyl)benzoate can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).
-
Purify the final product by recrystallization or column chromatography.
Protocol 2: Synthesis via Grignard Reagent and Carboxylation
This protocol is a general procedure adapted for the synthesis of this compound.[5]
Materials:
-
1-Bromo-2-(difluoromethyl)benzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (a small crystal)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (6 M)
-
Diethyl ether
Procedure:
-
Set up an oven-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equiv.) in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 1-bromo-2-(difluoromethyl)benzene (1.0 equiv.) in anhydrous diethyl ether (10 mL).
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction initiates (indicated by bubbling and heat generation), add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes until most of the magnesium is consumed.
-
Cool the reaction mixture to room temperature.
-
In a separate beaker, crush an excess of dry ice.
-
Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the dry ice sublimes.
-
Slowly add 6 M HCl to the reaction mixture to quench any unreacted Grignard reagent and to protonate the benzoate salt.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
The product can be further purified by extracting the combined organic layers with aqueous sodium bicarbonate, followed by acidification of the aqueous layer and collection of the precipitated product.
-
Dry the purified this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel-Catalyzed Difluoromethylation of Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. chemistry-online.com [chemistry-online.com]
- 6. Nickel-catalyzed reductive coupling of secondary alkyl bromides with alkynes to construct allylic difluoromethyl alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mason.gmu.edu [mason.gmu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 14. home.miracosta.edu [home.miracosta.edu]
side reactions to avoid when using 2-(difluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(difluoromethyl)benzoic acid. The information is designed to help anticipate and mitigate potential side reactions during common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when using this compound in amide coupling reactions?
A1: The primary side reactions in amide coupling protocols with this compound include incomplete activation of the carboxylic acid, side reactions related to the coupling reagents, and potential hydrolysis. Due to the electron-withdrawing nature of the difluoromethyl group, the reactivity of the carboxylic acid may be influenced.
Q2: Can the difluoromethyl group itself react or degrade under typical amide coupling or esterification conditions?
A2: While the difluoromethyl group is generally robust, there is a potential for hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. The C-F bonds are strong, but the presence of the ortho-carboxyl group could potentially influence its stability. It is advisable to use mild reaction conditions whenever possible.
Q3: Is decarboxylation a concern when working with this compound?
A3: Decarboxylation of benzoic acids can occur at high temperatures.[1][2] The presence of an electron-withdrawing substituent, such as the difluoromethyl group, at the ortho position may facilitate this process.[2] It is recommended to avoid unnecessarily high temperatures during reactions and purifications.
Q4: How does the ortho-difluoromethyl group affect the acidity of the carboxylic acid?
A4: The ortho-difluoromethyl group is expected to increase the acidity of the benzoic acid due to the "ortho effect." This is a combination of steric and electronic effects. The steric bulk of the ortho substituent can force the carboxylic acid group out of the plane of the aromatic ring, which can increase its acidity.
Troubleshooting Guides
Amide Coupling Reactions
Problem: Low yield of the desired amide.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete activation of the carboxylic acid | - Use a more potent coupling reagent (e.g., HATU, COMU). - Ensure all reagents and solvents are anhydrous. - Increase the equivalents of the coupling reagent. | Increased conversion to the desired amide. |
| Poor nucleophilicity of the amine | - Use a non-nucleophilic base (e.g., DIPEA) to scavenge acid. - Increase the reaction temperature moderately. - Prolong the reaction time. | Improved reaction rate and yield. |
| Hydrolysis of activated intermediate or product | - Maintain strictly anhydrous conditions. - Perform an aqueous workup at a neutral or slightly acidic pH. | Minimized formation of the carboxylic acid starting material. |
| Steric hindrance | - If coupling a hindered amine, consider converting the carboxylic acid to its acyl fluoride in situ using a reagent like Deoxo-Fluor®, followed by addition of the amine.[3] | Improved yield by reducing steric clash in the transition state. |
Esterification Reactions
Problem: Incomplete esterification or formation of byproducts.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Equilibrium limitation (Fischer esterification) | - Use a large excess of the alcohol. - Remove water as it is formed using a Dean-Stark apparatus. | Drive the equilibrium towards the ester product. |
| Catalyst-related side reactions (e.g., sulfonation) | - Use a milder acid catalyst (e.g., p-toluenesulfonic acid) instead of concentrated sulfuric acid. - Perform the reaction at the lowest effective temperature. | Reduced formation of aromatic substitution byproducts. |
| Hydrolysis of the ester | - Ensure the workup and purification steps are not overly acidic or basic. - Thoroughly dry the final product. | Preservation of the desired ester. |
Potential Decarboxylation
Problem: Formation of 1,3-difluorobenzene as a byproduct.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| High reaction or distillation temperature | - Conduct reactions at the lowest feasible temperature. - For purification of high-boiling products, use vacuum distillation to lower the boiling point. | Minimized loss of the carboxyl group and formation of the decarboxylated byproduct. |
| Presence of certain metal catalysts | - If a metal-catalyzed reaction is being performed, screen different catalysts as some may promote decarboxylation. | Identification of a catalyst that selectively promotes the desired reaction without causing decarboxylation. |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is generally effective for a wide range of amines, including those with moderate steric hindrance.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Fischer Esterification
This protocol is a standard method for the synthesis of simple alkyl esters.
Materials:
-
This compound
-
Alcohol (e.g., methanol or ethanol, used as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
Procedure:
-
Suspend this compound (1.0 equivalent) in the desired alcohol (e.g., 10-20 volumes).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ (aq) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation if applicable.
Visualizations
Caption: A typical workflow for an amide coupling reaction.
Caption: A logical diagram for troubleshooting low reaction yields.
References
stability and storage issues of 2-(difluoromethyl)benzoic acid
Welcome to the Technical Support Center for 2-(difluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the stability of solid this compound, it should be stored in a tightly sealed container in a cool, dark, dry, and well-ventilated place.[1][2][3] It is important to protect it from moisture and light.
Q2: What are the known incompatibilities for this compound?
A2: this compound should be stored away from strong oxidizing agents.[3]
Q3: What is the general stability of this compound in solution?
A3: While specific stability data in various solvents is not extensively published, solutions of similar fluorinated benzoic acids are generally stable under appropriate storage conditions.[4] Stability can be influenced by factors such as the solvent, pH, temperature, and exposure to light.[4] For optimal stability, it is recommended to prepare fresh solutions for critical experiments.[4]
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemical structure and data from related fluorinated aromatic compounds, potential degradation pathways may include:
-
Photodegradation: Aromatic compounds, including fluorinated benzoic acids, can be susceptible to degradation upon exposure to UV light, which may lead to defluorination.[4]
-
Hydrolysis: Under forceful acidic or basic conditions and elevated temperatures, the carboxylic acid group could potentially be hydrolyzed, although this is less likely under typical experimental conditions.[4]
-
Decarboxylation: At very high temperatures, as seen in studies with benzoic acid derivatives in subcritical water, decarboxylation can occur.[5]
-
Microbial Degradation: In environmental or biological systems, microbial degradation is a possible pathway.[4]
Q5: How should I handle this compound to minimize degradation during experiments?
A5: To minimize degradation during experimental use, it is advisable to:
-
Avoid prolonged exposure to light by using amber glassware or covering containers with aluminum foil.[4]
-
Maintain a controlled temperature and avoid excessive heat.
-
Use fresh solutions whenever possible, especially for sensitive applications.[4]
-
Avoid strong oxidizing agents in the experimental setup unless they are part of the planned reaction.
Troubleshooting Guide
This guide addresses specific issues that users may encounter, suggesting possible causes related to the stability and storage of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or irreproducible experimental results. | Degradation of the this compound stock or in the experimental solution. | 1. Verify Solution Age and Storage: Prepare fresh solutions of this compound for critical experiments.[4] 2. Check for Precipitate: Visually inspect the solution for any precipitate, which could indicate insolubility or degradation. 3. Analytical Confirmation: If possible, verify the purity and concentration of the stock solution using a suitable analytical method like HPLC. |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products from this compound. | 1. Conduct a Forced Degradation Study: Intentionally stress a sample of the compound (e.g., with heat, light, acid, base, or oxidation) to generate potential degradation products. This can help in identifying the unknown peaks.[4] (See Experimental Protocols section). 2. Review Experimental Conditions: Assess if any experimental conditions (e.g., high temperature, prolonged light exposure, incompatible reagents) could have caused degradation. |
| Low yield in a chemical reaction involving this compound. | Impure or partially degraded starting material. | 1. Assess Purity of Starting Material: Check the purity of the solid this compound. If it has been stored for a long time or under improper conditions, its purity may be compromised. 2. Use Freshly Opened Reagent: If possible, use a new or freshly opened container of the compound. |
| Change in physical appearance of the solid compound (e.g., discoloration). | Potential degradation or contamination during storage. | 1. Review Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dark, dry, tightly sealed).[2] 2. Purification: If the purity is questionable, consider recrystallization or another suitable purification method before use.[6] |
Storage Condition Summary
| Parameter | Recommendation | Reference |
| Temperature | Cool place; some suppliers state ambient temperature. | [7] |
| Light | Store in a dark place; protect from light. | [4] |
| Atmosphere | Store in a dry, well-ventilated area. | [1][2][3] |
| Container | Keep container tightly closed. | [1][2][3] |
| Incompatibilities | Avoid strong oxidizing agents. | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
Objective: To intentionally degrade this compound under various stress conditions to facilitate the identification of degradation products and understand its stability profile.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
pH meter
-
Water bath or oven
-
UV light chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 60-80°C for a specified period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80-100°C) for a specified period.
-
Photodegradation: Expose the stock solution in a quartz cuvette or a suitable transparent container to UV light (e.g., 254 nm or 365 nm) for a specified period.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by HPLC or LC-MS.
-
Analyze an unstressed control sample for comparison.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the new peaks, which represent potential degradation products.
-
Calculate the percentage of degradation of the parent compound.
-
If using LC-MS, analyze the mass spectra of the new peaks to help elucidate their structures.
-
Visualizations
Caption: Workflow for troubleshooting experimental issues.
Caption: Workflow for a forced degradation study.
References
- 1. fishersci.com [fishersci.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-(Difluoromethoxy)benzoic acid | 97914-59-5 [sigmaaldrich.com]
Technical Support Center: Large-Scale Synthesis of 2-(Difluoromethyl)benzoic Acid
Welcome to the technical support center for the large-scale synthesis and scale-up of 2-(difluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the large-scale production of this compound?
A1: The primary routes for large-scale synthesis of this compound typically start from either 2-methylbenzoic acid (o-toluic acid) or phthalide. The key transformation involves the introduction of the difluoromethyl group. One common strategy involves the radical-mediated chlorination or bromination of 2-methylbenzoic acid derivatives followed by a halogen exchange reaction (halex reaction) with a fluoride source. An alternative route can be the hydrolysis of phthalide to 2-(hydroxymethyl)benzoic acid, followed by conversion of the hydroxyl group to a difluoromethyl group.
Q2: What are the main safety concerns during the large-scale synthesis of this compound?
A2: Key safety considerations include:
-
Handling of Fluorinating Agents: Many fluorinating agents are corrosive and toxic. Proper personal protective equipment (PPE) and ventilation are crucial.
-
Exothermic Reactions: Halogenation and fluorination reactions can be highly exothermic. Strict temperature control, controlled reagent addition, and adequate cooling capacity are essential to prevent runaway reactions.
-
Pressure Build-up: Reactions involving gaseous byproducts (e.g., HCl) can lead to pressure build-up in a sealed reactor. Ensure proper pressure relief systems are in place.
-
Solvent Handling: Large volumes of flammable and potentially toxic solvents require careful handling and storage in accordance with safety regulations.
Q3: How can I effectively monitor the progress of the reaction during large-scale synthesis?
A3: For large-scale production, robust in-process controls (IPCs) are essential. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): To monitor the consumption of starting materials and the formation of the product and key intermediates.
-
Gas Chromatography (GC): Useful for monitoring volatile components and certain intermediates.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative reaction monitoring, although less precise than HPLC or GC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze crude reaction mixtures to determine conversion and identify major components.
Q4: What are the typical impurities encountered, and how can they be minimized?
A4: Common impurities may include unreacted starting materials, over-halogenated byproducts (e.g., 2-(trifluoromethyl)benzoic acid), and intermediates from incomplete reactions. To minimize these:
-
Optimize Reaction Conditions: Carefully control stoichiometry, temperature, and reaction time.
-
Purification of Starting Materials: Ensure the purity of starting materials to avoid introducing impurities at the beginning of the synthesis.
-
Controlled Reagent Addition: Slow and controlled addition of reagents can prevent localized high concentrations that may lead to side reactions.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound. A common synthetic approach involves the radical chlorination of 2-methylbenzoic acid followed by a fluorination step.
Problem 1: Low Yield in the Chlorination of 2-Methylbenzoic Acid
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by HPLC or GC and continue until the starting material is consumed. - Increase Temperature: Gradually increase the reaction temperature while carefully monitoring for byproduct formation. - Insufficient Radical Initiator: Ensure the correct stoichiometry of the radical initiator (e.g., AIBN or benzoyl peroxide). Add the initiator in portions if it has a short half-life at the reaction temperature. |
| Low Selectivity (Formation of Monochloro and Trichloro Byproducts) | - Control Stoichiometry: Carefully control the amount of chlorinating agent (e.g., N-chlorosuccinimide or sulfuryl chloride). - Optimize Temperature: Lowering the reaction temperature may improve selectivity for the dichloro product. |
| Decomposition of Product | - Avoid Excessive Heat and Light: The chlorinated product may be sensitive to high temperatures and UV light. Protect the reaction mixture from light and maintain the lowest effective temperature. |
Problem 2: Inefficient Fluorination of 2-(Dichloromethyl)benzoic Acid
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of Fluorinating Agent | - Choice of Fluorinating Agent: Consider using a more reactive fluorinating agent. Common choices include antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), or spray-dried potassium fluoride (KF). - Activation of Fluorinating Agent: Ensure the fluorinating agent is dry and active. For KF, spray-drying or grinding can increase its surface area and reactivity. |
| Poor Solubility of Reactants | - Solvent Selection: Use a high-boiling polar aprotic solvent such as sulfolane or N-methyl-2-pyrrolidone (NMP) to improve the solubility of the reactants. - Phase-Transfer Catalyst: The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between the organic substrate and the inorganic fluoride salt. |
| Side Reactions | - Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can react with the fluorinating agent and the substrate. - Temperature Control: Overheating can lead to decomposition and the formation of tar-like byproducts. |
Problem 3: Difficulties in Purification and Isolation
| Potential Cause | Troubleshooting Steps |
| Presence of Close-Boiling Impurities | - Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good separation. Common solvents for benzoic acid derivatives include toluene, heptane, or mixtures of ethanol and water. - Slurry Wash: Washing the crude product with a suitable solvent can remove more soluble impurities. |
| Oily Product or Failure to Crystallize | - Residual Solvent: Ensure all reaction and extraction solvents are thoroughly removed under vacuum. - Purity Issues: The presence of significant impurities can inhibit crystallization. An initial purification step, such as column chromatography on a small scale or an acid-base extraction, might be necessary. |
| Low Recovery After Work-up | - pH Adjustment: During acid-base extraction, ensure the pH is sufficiently low (typically pH < 2) to fully protonate the benzoic acid for extraction into the organic layer. - Sufficient Extractions: Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous layer. |
Experimental Protocols
Protocol 1: Synthesis of 2-(Dichloromethyl)benzoic Acid
This protocol is based on the radical chlorination of 2-methylbenzoic acid.
-
Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and an inlet for gas, with 2-methylbenzoic acid (1.0 eq) and a suitable solvent such as carbon tetrachloride or dichlorobenzene.
-
Initiator Addition: Add a radical initiator, for example, azobisisobutyronitrile (AIBN) (0.02-0.05 eq).
-
Chlorination: Heat the mixture to reflux (typically 75-85 °C). Slowly introduce the chlorinating agent, such as sulfuryl chloride (2.0-2.2 eq), over a period of 2-4 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC to check for the disappearance of the starting material and the formation of the desired product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed by distillation. The crude 2-(dichloromethyl)benzoic acid can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane or heptane.
Protocol 2: Synthesis of this compound
This protocol describes the fluorination of 2-(dichloromethyl)benzoic acid.
-
Reactor Setup: In a dry reactor suitable for high temperatures and potentially corrosive reagents (e.g., Hastelloy), add the crude 2-(dichloromethyl)benzoic acid (1.0 eq) and a high-boiling polar aprotic solvent like sulfolane.
-
Fluorinating Agent: Add spray-dried potassium fluoride (2.5-3.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05-0.1 eq).
-
Fluorination Reaction: Heat the mixture to 150-180 °C with vigorous stirring. The reaction progress is monitored by HPLC or GC. The reaction time can vary from 8 to 24 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture and filter to remove the inorganic salts. The filter cake should be washed with a suitable solvent (e.g., toluene).
-
Purification: The crude product in the filtrate can be purified by an acid-base workup. Extract the organic layer with an aqueous base (e.g., sodium carbonate solution). The aqueous layer, containing the sodium salt of the product, is then washed with an organic solvent to remove neutral impurities. The aqueous layer is then acidified with a strong acid (e.g., concentrated HCl) to a pH of about 1-2, leading to the precipitation of this compound.
-
Final Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum. For higher purity, the product can be recrystallized from a solvent system such as toluene/heptane.
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of this compound
| Parameter | Chlorination Step | Fluorination Step |
| Starting Material | 2-Methylbenzoic Acid | 2-(Dichloromethyl)benzoic Acid |
| Key Reagents | Sulfuryl Chloride, AIBN | Potassium Fluoride, Phase-Transfer Catalyst |
| Solvent | Dichlorobenzene | Sulfolane |
| Temperature | 75-85 °C | 150-180 °C |
| Reaction Time | 4-8 hours | 8-24 hours |
| Typical Yield | 85-95% (crude) | 70-85% (after purification) |
| Typical Purity | >90% (crude) | >98% (after recrystallization) |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Logical workflow for troubleshooting synthesis and scale-up problems.
Technical Support Center: Navigating Impurities in Commercial 2-(Difluoromethyl)benzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to effectively identify, manage, and mitigate impurities in commercial batches of 2-(difluoromethyl)benzoic acid, ensuring the reliability and success of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my commercial sample of this compound?
A1: Based on common industrial synthesis routes for analogous fluorinated benzoic acids, the impurities in commercial this compound are likely to originate from unreacted starting materials or byproducts of the manufacturing process. The most probable impurities include 2-(difluoromethyl)toluene (unreacted precursor), 2-(difluoromethyl)benzaldehyde (partially oxidized intermediate), and potentially isomeric forms of the benzoic acid if the initial substitution reaction was not perfectly regioselective.
Q2: My reaction yield is lower than expected when using this compound. Could impurities be the cause?
A2: Yes, impurities can significantly impact reaction yields. For instance, if you are performing an amide coupling reaction, non-acidic impurities like 2-(difluoromethyl)toluene will not react and will reduce the effective concentration of your starting material. Furthermore, reactive impurities such as 2-(difluoromethyl)benzaldehyde could potentially consume reagents or participate in side reactions, leading to a more complex product mixture and a lower yield of the desired product.
Q3: I'm observing unexpected peaks in my LC-MS/NMR analysis of the reaction product. How can I determine if they originate from impurities in the starting material?
A3: It is crucial to analyze the purity of your starting this compound before initiating your reaction. We recommend running a baseline analysis of the commercial material using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. This will provide a reference chromatogram or spectrum, allowing you to distinguish between peaks corresponding to your starting material, your product, and any pre-existing impurities.
Q4: Is there a standard method to purify commercial this compound?
A4: Recrystallization is a widely used and effective method for purifying solid organic compounds like this compound.[1] The choice of solvent is critical for successful recrystallization. A solvent system in which the benzoic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvent systems for benzoic acids include ethanol/water mixtures or toluene. For colored impurities, treatment with activated charcoal during the recrystallization process can be beneficial.[2]
Q5: How do I remove colored impurities from my this compound?
A5: Discoloration, often appearing as a yellow or brown tint, is typically due to the presence of trace organic impurities or byproducts from the synthesis.[2] An effective method to remove these is to perform a recrystallization with the addition of a small amount of activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration before allowing the purified product to crystallize.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Logical Workflow for Troubleshooting Impurity-Related Issues
Caption: Troubleshooting workflow for impurity-related experimental issues.
Data on Potential Impurities
The following table summarizes likely impurities in commercial this compound, their potential origin, and their impact on common reactions.
| Impurity Name | Likely Source | Potential Impact on Reactions | Recommended Analytical Method |
| 2-(Difluoromethyl)toluene | Incomplete oxidation of the methyl group. | Acts as an inert impurity, reducing the effective molar quantity of the desired acid. May be difficult to remove by simple filtration. | GC-MS |
| 2-(Difluoromethyl)benzaldehyde | Partial oxidation of the methyl group.[2] | Can react with nucleophiles, consume reagents (e.g., in amide couplings), and lead to byproduct formation. | HPLC, GC-MS, NMR |
| Isomeric Difluoromethylbenzoic Acids | Lack of regioselectivity in synthesis. | May lead to the formation of isomeric products which can be difficult to separate from the desired product. | HPLC, GC-MS |
| Residual Solvents | Carryover from the purification process. | Can affect reaction kinetics and solubility. | NMR, GC-MS |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound using reversed-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases, ensuring they are properly degassed.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient: A typical starting condition would be 70% A / 30% B, with a linear gradient to 100% B over 20 minutes. This should be optimized to achieve good separation of the main peak from any impurities.
-
-
Analysis: Inject the sample onto the equilibrated HPLC system. Monitor the chromatogram for the main peak and any impurity peaks. Purity can be estimated by the area percentage of the main peak.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the purification of this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol on a hot plate.
-
Water Addition: While the ethanol solution is hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (this is the point of saturation).
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Experimental Workflow for Purification and Analysis
Caption: General workflow for the purification and analysis of this compound.
References
Technical Support Center: Synthesis and Purification of 2-(Difluoromethyl)benzoic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and purity of 2-(difluoromethyl)benzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound derivatives?
A1: Several methods are commonly employed for the synthesis of this compound derivatives. These include:
-
Copper-Mediated Difluoromethylation of Aryl Halides: This method involves the cross-coupling of an aryl iodide or bromide with a difluoromethyl source, such as TMSCF₂H, using a copper catalyst.[1][2][3]
-
Nickel-Catalyzed Difluoromethylation: Similar to copper-mediated methods, this approach uses a nickel catalyst for the cross-coupling of aryl halides (iodides, bromides, or triflates) with a difluoromethylating agent.[4][5]
-
Photocatalytic Difluoromethylation: Visible-light-promoted reactions can generate difluoromethyl radicals from a suitable precursor, which then react with the aromatic substrate.[6]
-
Direct O-Difluoromethylation of Carboxylic Acids: This method involves the direct conversion of the carboxylic acid group to a difluoromethyl ester.
Q2: What are the key factors influencing the yield of the difluoromethylation reaction?
A2: The yield of difluoromethylation reactions can be significantly impacted by several factors:
-
Solvent: The choice of solvent is crucial and often depends on the reaction mechanism. Polar aprotic solvents like DMSO, THF, and acetonitrile are frequently used.[4][7]
-
Temperature: Reaction temperature can affect reaction kinetics and selectivity. Lowering the temperature can sometimes enhance selectivity and reduce side product formation.
-
Catalyst and Ligand: In metal-catalyzed reactions, the choice of catalyst (e.g., CuI, [(dppf)Ni(COD)]) and ligand (e.g., 1,10-phenanthroline, dppf) is critical for catalytic activity and efficiency.[1][4]
-
Base: For certain reactions, the choice and amount of base can be a determining factor.[8]
-
Purity of Reagents: The presence of impurities, especially water, in starting materials or solvents can deactivate catalysts and quench reagents, leading to lower yields.[9]
Q3: My purified this compound derivative is discolored. How can I remove the color?
A3: A yellowish or brownish tint in the final product is typically due to organic impurities or tar-like by-products from the synthesis.[10] Here are a couple of methods to address this:
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[10][11][12]
-
Sublimation: Vacuum sublimation can be a highly effective method for obtaining a pure, white crystalline product by separating the volatile product from non-volatile colored impurities.[13]
Q4: What are the most common impurities I should look for in my crude product?
A4: The impurities in your crude product will largely depend on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials.
-
Side-Reaction Products: Depending on the reaction, side products such as trifluoromethyl and tetrafluoroethyl arenes can form. In some cases, hydrodehalogenation of the starting aryl halide can occur.[1][2]
-
Positional Isomers: If the reaction is not completely regioselective, other isomers of the desired product may be present.[10]
-
Solvent Residues: Residual solvents from the reaction or initial purification steps may be present.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution | Anticipated Outcome |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Monitor reaction progress by TLC or HPLC. | Increased conversion to the desired product. |
| Purity of reagents. | Ensure all reagents and solvents are anhydrous and of high purity. | Minimized side reactions and catalyst deactivation. | |
| Suboptimal reaction conditions. | Screen different solvents, temperatures, and catalyst/ligand combinations. | Identification of optimal reaction conditions for higher yield. | |
| Catalyst deactivation. | Use fresh, high-quality catalysts and ensure anhydrous conditions. | Improved catalyst performance and reaction rate. | |
| Low Purity | Inefficient purification. | Optimize the recrystallization solvent system. Consider a second purification step like column chromatography or sublimation. | Higher purity of the final product. |
| Presence of closely related impurities. | For isomeric impurities, consider fractional crystallization or preparative chromatography. | Separation of the desired product from hard-to-remove impurities. | |
| Product is an Oil, Not Crystals During Recrystallization | The solution is supersaturated at a temperature above the melting point of the impure compound. | Re-heat the solution to dissolve the oil and add a small amount of additional solvent. | Formation of crystals upon slow cooling. |
| Cooling is too rapid. | Allow the solution to cool down much more slowly. An insulated container can help moderate the cooling rate. | Formation of larger, purer crystals. | |
| Inconsistent Spectroscopic Data (e.g., NMR, MS) | Presence of unexpected byproducts. | Re-evaluate the reaction mechanism and conditions for potential side reactions. Purify the product again using a different method if necessary. | Identification and removal of byproducts, leading to clean spectroscopic data. |
| Residual solvent. | Dry the product under high vacuum for an extended period. | Removal of residual solvent peaks from the NMR spectrum. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Copper-Mediated Difluoromethylation
| Entry | Copper Source (equiv.) | TMSCF₂H (equiv.) | Additive (equiv.) | Yield (%) |
| 1 | CuI (1.0) | 3.0 | 1,10-phen (5.0) | 100 |
| 2 | CuI (1.0) | 3.0 | - | 75 |
| 3 | CuI (1.0) | 2.0 | 1,10-phen (5.0) | 91 |
| 4 | CuCl (1.0) | 3.0 | 1,10-phen (5.0) | 55 |
| 5 | Cu(OAc)₂ (1.0) | 3.0 | 1,10-phen (5.0) | 36 |
Reactions were performed with 1-butyl-4-iodobenzene in NMP for 24 hours. Yields were determined by ¹⁹F NMR. Data adapted from[1].
Table 2: Nickel-Catalyzed Difluoromethylation of Aryl Iodides
| Entry | Substrate | Catalyst Loading (mol%) | Ligand | Solvent | Yield (%) |
| 1 | 4-Iodobenzonitrile | 15 | dppf | DMSO | 80 |
| 2 | 4-Iodobenzaldehyde | 15 | dppf | DMSO | 75 |
| 3 | Methyl 4-iodobenzoate | 15 | dppf | DMSO | 78 |
| 4 | 4-Iodoacetophenone | 15 | dppf | DMSO | 72 |
| 5 | 4-Iodotoluene | 15 | dppf | DMSO | <5 |
Reactions were run on a 0.1 mmol scale for 24 h. Yields were determined by ¹⁹F NMR. Data adapted from[4].
Experimental Protocols
Protocol 1: General Procedure for Copper-Mediated Difluoromethylation of Aryl Iodides
-
Reaction Setup: In a nitrogen-filled glovebox, add CuI (1.0 equiv.), CsF (3.0 equiv.), and 1,10-phenanthroline (5.0 equiv.) to an oven-dried reaction vial equipped with a stir bar.
-
Addition of Reagents: Add the aryl iodide (1.0 equiv.) followed by NMP as the solvent.
-
Addition of Difluoromethyl Source: Add TMSCF₂H (3.0 equiv.) to the reaction mixture.
-
Reaction: Seal the vial and stir the reaction mixture at the desired temperature (e.g., 60 °C) for 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Recrystallization of this compound Derivatives
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices for benzoic acids include water, ethanol/water mixtures, or toluene.[11][12][14][15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve the solid completely.[11][12][14][15]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[11][12][15]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[11][12][15]
-
Crystallization: Allow the filtrate to cool slowly to room temperature to form large, pure crystals. Further cooling in an ice bath can maximize crystal formation.[11][12][14][15]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11][12][14][15]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[11]
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.[11]
Mandatory Visualizations
Caption: General experimental workflow for the synthesis, purification, and analysis of this compound derivatives.
References
- 1. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. famu.edu [famu.edu]
- 13. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 14. westfield.ma.edu [westfield.ma.edu]
- 15. The Recrystallization of Benzoic Acid [sites.pitt.edu]
troubleshooting guide for reactions involving 2-(difluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(difluoromethyl)benzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions.
Frequently Asked questions (FAQs)
Q1: What are the key reactive sites of this compound and the main challenges in its derivatization?
A1: this compound has two primary reactive sites: the carboxylic acid group (-COOH) and the difluoromethyl group (-CHF2) on the aromatic ring. The main challenge lies in achieving chemoselectivity, particularly when harsh reagents are used that could potentially interact with the difluoromethyl group, although it is generally more stable than a trichloromethyl group, for instance. The primary focus of derivatization is typically on the carboxylic acid functionality.
Q2: How does the ortho-difluoromethyl group influence the reactivity of the carboxylic acid?
A2: The difluoromethyl group at the ortho position has a significant electron-withdrawing effect, which increases the acidity of the carboxylic acid. This can make deprotonation easier but may also affect the nucleophilicity of the corresponding carboxylate. Additionally, the ortho substituent introduces steric hindrance, which can slow down reactions with bulky nucleophiles or reagents.[1]
Q3: What are the most common reactions performed with this compound?
A3: The most common reactions involve the carboxylic acid group and include:
-
Amide bond formation (amidation): Reaction with a primary or secondary amine in the presence of a coupling agent.
-
Esterification: Reaction with an alcohol, typically under acidic conditions.
-
Reduction: Conversion of the carboxylic acid to the corresponding alcohol, though this requires strong reducing agents.
-
Conversion to acid chloride: Reaction with reagents like thionyl chloride or oxalyl chloride to form the more reactive acyl chloride.
Q4: Are there any specific safety precautions for working with this compound?
A4: this compound is an irritant. It may cause skin, eye, and respiratory irritation.[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guide: Amide Coupling Reactions
Problem: Low or no yield in the amide coupling of this compound with an amine.
This is a common issue that can arise from several factors related to substrate activation, amine reactivity, or reaction conditions.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Activation of Carboxylic Acid | - Use a reliable coupling agent like HATU, HBTU, or EDC in combination with an additive like HOBt or OxymaPure.[3] - Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.[3] - Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[3] | Increased conversion to the desired amide product. |
| Poor Nucleophilicity of the Amine | - If using an amine salt (e.g., hydrochloride), ensure a sufficient amount of a non-nucleophilic base (e.g., DIPEA, triethylamine) is used to liberate the free amine (typically 2-3 equivalents).[4] - Increase the reaction temperature (e.g., to 40-50 °C) or prolong the reaction time.[4] | Improved reaction rate and higher yield. |
| Steric Hindrance | - The ortho-difluoromethyl group can sterically hinder the approach of bulky amines.[1] - Switch to a less sterically demanding coupling agent. - Consider converting the carboxylic acid to the acid chloride first, followed by reaction with the amine, which is often more effective for hindered substrates. | Overcoming steric barriers to facilitate amide bond formation. |
| Side Reactions | - The activated carboxylic acid can form an unreactive anhydride. Using additives like HOBt can minimize this. - Racemization can occur if the amine or carboxylic acid has a chiral center. Using additives like HOBt or OxymaPure and running the reaction at a lower temperature can suppress epimerization.[3] | Minimized byproduct formation and preservation of stereochemical integrity. |
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally effective for a wide range of amines, including those that are less nucleophilic or sterically hindered.
-
Reagents:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
HATU (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add the amine to the solution.[5]
-
Add DIPEA to the reaction mixture.[5]
-
Add HATU portion-wise while stirring.[5]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: EDC/HOBt-Mediated Amide Coupling
A classic and cost-effective method suitable for many primary and secondary amines.
-
Reagents:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
EDC (1.2 - 1.5 eq)
-
HOBt (1.2 - 1.5 eq)
-
DIPEA (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
-
Procedure:
-
To a solution of this compound, the amine, and HOBt in anhydrous DCM or DMF, add DIPEA.[5]
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC portion-wise to the cooled solution.[5]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Troubleshooting Guide: Esterification Reactions
Problem: Low yield in the esterification of this compound.
Esterification, particularly Fischer-Speier esterification, is an equilibrium-limited reaction. Low yields often stem from this equilibrium or suboptimal reaction conditions.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Equilibrium Limitation (Presence of Water) | - Use a large excess of the alcohol to shift the equilibrium towards the product.[6] - Remove water as it forms using a Dean-Stark apparatus (for higher boiling alcohols) or by adding a drying agent like molecular sieves to the reaction mixture.[6] | Increased ester yield by favoring the forward reaction. |
| Suboptimal Reaction Conditions | - Monitor the reaction progress using TLC. If starting material remains, extend the reaction time or increase the temperature.[6] - Typical conditions can range from 4 to 12 hours at reflux.[7] | Drive the reaction to completion. |
| Catalyst Issues | - Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and active.[6] - Use an appropriate catalytic amount. Too much acid can lead to side reactions like dehydration of the alcohol or sulfonation of the aromatic ring, while too little will result in a slow reaction.[6] | Efficient and clean conversion to the ester. |
| Steric Hindrance | - The ortho-difluoromethyl group may slightly hinder the reaction.[1] - For very bulky alcohols, consider converting the carboxylic acid to its more reactive acid chloride first, then reacting with the alcohol, often in the presence of a base like pyridine. | Improved yields for sterically demanding substrates. |
Protocol: Fischer-Speier Esterification
This method is a straightforward approach for producing simple esters like methyl or ethyl esters.
-
Reagents:
-
This compound (1.0 eq)
-
Anhydrous Alcohol (e.g., methanol, ethanol) (large excess, used as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 eq)
-
-
Procedure:
-
Dissolve this compound in a large excess of the anhydrous alcohol.
-
While stirring, carefully add the catalytic amount of concentrated sulfuric acid.[7]
-
Heat the mixture to a gentle reflux and monitor the reaction progress by TLC. Reaction time can vary from 4 to 12 hours.[7]
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Carefully neutralize the remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.[7]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.[7]
-
Purify the product by column chromatography or distillation if necessary.
-
References
- 1. 2,6-Bis(difluoromethyl)benzoic acid | Benchchem [benchchem.com]
- 2. This compound | C8H6F2O2 | CID 11499292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-(Difluoromethyl)benzoic Acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is fundamental to drug discovery and development. This guide provides a comparative overview of key analytical methods for the characterization of 2-(difluoromethyl)benzoic acid. Due to the limited availability of specific experimental data for this compound in the public domain, this guide will leverage data from its structurally related analogs, 2-fluorobenzoic acid and 2-(trifluoromethyl)benzoic acid, to illustrate the application and utility of these techniques.
Executive Summary
This guide outlines the principal analytical techniques for the structural elucidation and purity assessment of fluorinated benzoic acids. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). While direct experimental data for this compound is sparse, the presented methodologies for its analogs provide a robust framework for its characterization.
Data Presentation: A Comparative Analysis
The following table summarizes typical analytical data obtained for 2-fluorobenzoic acid and 2-(trifluoromethyl)benzoic acid. These values serve as a reference for the expected analytical outcomes for this compound.
| Analytical Technique | Parameter | 2-Fluorobenzoic Acid | 2-(Trifluoromethyl)benzoic Acid | Expected for this compound |
| ¹H NMR | Chemical Shift (ppm) | Aromatic H: ~7.1-8.2, Carboxyl H: ~13.0 | Aromatic H: ~7.6-8.2, Carboxyl H: ~12.2[1] | Aromatic H: ~7.5-8.0, CHF₂: Triplet, Carboxyl H: ~12-13 |
| ¹³C NMR | Chemical Shift (ppm) | Aromatic C: ~115-165, Carbonyl C: ~165 | Aromatic C: ~125-135, CF₃: Quartet, Carbonyl C: ~166 | Aromatic C: ~110-160, CHF₂: Triplet, Carbonyl C: ~165 |
| ¹⁹F NMR | Chemical Shift (ppm) | ~ -110 to -115 | ~ -60 to -65 | ~ -110 to -130 (Doublet of triplets) |
| Mass Spec. | Molecular Ion (m/z) | 140.03 | 190.02[2] | 172.03 |
| HPLC | Retention Time (min) | Varies with method | Varies with method | Varies with method |
| Purity (by HPLC) | % Area | >98% | >98% | >98% (Typical specification) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of fluorinated benzoic acids and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of organic molecules.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Acquisition: Acquire the spectrum using a standard pulse sequence.
-
Data Analysis: The aromatic protons will appear as multiplets in the range of 7.0-8.5 ppm. The difluoromethyl proton (-CHF₂) is expected to be a triplet due to coupling with the two fluorine atoms. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (>10 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
-
Data Analysis: The spectrum will show distinct signals for each carbon atom in a unique chemical environment. The carbon of the difluoromethyl group (-CHF₂) will appear as a triplet due to one-bond coupling with the fluorine atoms. The trifluoromethyl carbon in 2-(trifluoromethyl)benzoic acid appears as a quartet.
-
-
¹⁹F NMR Spectroscopy:
-
Acquisition: Acquire the spectrum using a standard pulse sequence.
-
Data Analysis: This is a highly sensitive technique for fluorinated compounds. For this compound, a doublet of triplets is expected for the fluorine atoms due to coupling with the geminal proton and the aromatic protons.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the mass spectrometer. This soft ionization technique will primarily show the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode).
-
GC-MS (with derivatization): For this less polar compound, derivatization may be necessary to increase volatility for Gas Chromatography. A common method is silylation.
-
Dissolve ~1 mg of the sample in a suitable solvent (e.g., pyridine).
-
Add a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Inject the derivatized sample into the GC-MS.
-
-
-
Data Analysis: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity and quantifying the amount of a compound in a sample.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and a data acquisition system.
-
Chromatographic Conditions (Typical Method):
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 230 nm or 254 nm).
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification can be achieved by comparing the peak area of the sample to that of a reference standard of known concentration.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound.
References
A Comparative Guide to the Analysis of 2-(difluoromethyl)benzoic Acid: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. For 2-(difluoromethyl)benzoic acid, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.
Experimental Protocol: HPLC
A typical RP-HPLC method for the analysis of this compound would be as follows:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Mobile Phase: A gradient elution is often employed to ensure good resolution.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at approximately 230 nm and 275 nm, which are common absorbance maxima for benzoic acid derivatives.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to prepare a stock solution. Further dilute the stock solution to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to a concentration that falls within the calibration range.
-
-
Data Analysis: The peak corresponding to this compound is identified by its retention time compared to the standard. A calibration curve is constructed by plotting the peak area against the concentration of the standards, which is then used to determine the concentration of the analyte in the sample.
Logical Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert this compound into a more volatile ester before GC-MS analysis.
Experimental Protocol: GC-MS
A general GC-MS method for the analysis of this compound after derivatization is as follows:
-
Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample or standard into a vial.
-
Add a suitable solvent (e.g., 100 µL of pyridine or acetonitrile).
-
Add a derivatizing agent, such as 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a solution of BF3-methanol.
-
Cap the vial and heat at 60-70 °C for 30 minutes to form the corresponding trimethylsilyl (TMS) or methyl ester.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split injection (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Data Analysis: The derivatized this compound is identified by its characteristic retention time and mass spectrum. Quantification is achieved by creating a calibration curve from the derivatized standards.
Logical Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Parameter | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Requires volatile or semi-volatile compounds. Derivatization is necessary for non-volatile analytes like carboxylic acids. |
| Derivatization | Generally not required. | Mandatory for carboxylic acids to increase volatility and improve peak shape. |
| Sensitivity | Good, typically in the µg/mL to ng/mL range. | Excellent, often reaching pg/mL to fg/mL levels, especially with selected ion monitoring (SIM). |
| Selectivity | Good, based on chromatographic retention and UV-Vis spectra. | Excellent, based on both chromatographic retention time and mass spectral fragmentation patterns, providing high confidence in identification. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment and maintenance costs. |
| Throughput | Can be high, especially with modern UPLC systems. | Can be lower due to the time required for derivatization and longer run times. |
| Typical Application | Purity testing, quantification in bulk materials and formulations, and stability studies. | Trace analysis, impurity profiling, and identification of unknown compounds. |
Conclusion
Both HPLC and GC-MS are powerful techniques that can be effectively applied to the analysis of this compound.
-
HPLC offers a straightforward and robust method for routine quantitative analysis without the need for derivatization, making it ideal for quality control applications where high throughput is often required.
-
GC-MS , on the other hand, provides superior sensitivity and selectivity, which is advantageous for trace-level quantification and for the unambiguous identification of impurities. The requirement for derivatization adds a step to the sample preparation process but can significantly enhance the quality of the chromatographic data.
The selection of the most appropriate technique will ultimately be guided by the specific analytical challenge at hand. For routine purity and assay determination, HPLC is often the preferred method. For trace analysis or when definitive structural confirmation is needed, the sensitivity and specificity of GC-MS are unparalleled.
A Comparative Study: 2-(Difluoromethyl)benzoic Acid vs. 2-(Trifluoromethyl)benzoic Acid
In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine-containing functional groups has become a pivotal tool for fine-tuning molecular properties. Among these, the difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups are frequently employed to modulate acidity, lipophilicity, metabolic stability, and binding interactions. This guide provides a comprehensive comparative analysis of 2-(difluoromethyl)benzoic acid and 2-(trifluoromethyl)benzoic acid, offering researchers, scientists, and drug development professionals a detailed examination of their physicochemical properties, synthesis, reactivity, and biological implications, supported by experimental data and protocols.
Physicochemical Properties: A Tale of Two Fluorinated Groups
The seemingly subtle difference of a single fluorine atom between the difluoromethyl and trifluoromethyl groups imparts distinct physicochemical characteristics to the parent benzoic acid molecule. The highly electronegative fluorine atoms in the -CF₃ group exert a more potent electron-withdrawing inductive effect compared to the -CHF₂ group. This fundamental difference significantly influences the acidity and lipophilicity of the respective benzoic acids.
| Property | This compound | 2-(Trifluoromethyl)benzoic Acid |
| Molecular Formula | C₈H₆F₂O₂[1] | C₈H₅F₃O₂[2][3] |
| Molecular Weight | 172.13 g/mol [1] | 190.12 g/mol [2][3] |
| Melting Point | Data not available | 107-110 °C |
| Boiling Point | Data not available | 247 °C (at 753 mmHg) |
| pKa | Predicted: ~3.04 (for a related derivative) | More acidic than benzoic acid (pKa of benzoic acid is 4.20)[4] |
| Lipophilicity (logP) | Generally less lipophilic than its -CF₃ analog[5][6] | Known to enhance lipophilicity in drug candidates |
Synthesis of the Target Compounds
The synthetic routes to this compound and 2-(trifluoromethyl)benzoic acid often start from common precursors, with the key differentiation lying in the method of introducing the fluorinated methyl group.
General Synthesis Workflow
Caption: General synthetic pathways for this compound and 2-(trifluoromethyl)benzoic acid.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzoic Acid
One common method for the synthesis of 2-(trifluoromethyl)benzoic acid involves the fluorination of 2-(trichloromethyl)benzoyl chloride.[7]
Materials:
-
2-(Trichloromethyl)benzoyl chloride
-
Anhydrous Hydrogen Fluoride (HF)
-
Catalyst (e.g., a Lewis acid)
-
Nitric Acid
-
Nitrogen gas
-
Potassium carbonate solution
Procedure:
-
Fluorination: In a suitable pressure reactor, 2-(trichloromethyl)benzoyl chloride is reacted with anhydrous hydrogen fluoride in the presence of a catalyst. The reaction is typically carried out at an elevated temperature and pressure.
-
Work-up: After the reaction is complete, excess hydrogen fluoride is removed by purging with nitrogen gas. The reaction mixture is then neutralized with a potassium carbonate solution to a pH of 6-7.
-
Isolation of Intermediate: The resulting 2-(trifluoromethyl)benzoyl chloride is isolated.
-
Hydrolysis and Oxidation: The intermediate is then reacted with nitric acid to facilitate hydrolysis and oxidation to the final product, 2-(trifluoromethyl)benzoic acid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as toluene, to yield crystalline 2-(trifluoromethyl)benzoic acid.[8]
Reactivity and Electronic Effects
The electronic nature of the -CHF₂ and -CF₃ groups dictates the reactivity of these benzoic acid derivatives. Both are electron-withdrawing, yet the trifluoromethyl group's effect is significantly more pronounced.
References
- 1. This compound | C8H6F2O2 | CID 11499292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
Unlocking Potent Enzyme Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-(Difluoromethyl)benzoic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 2-(difluoromethyl)benzoic acid derivatives, with a focus on their structure-activity relationship (SAR) as potent enzyme inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate the rational design of next-generation therapeutics.
The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and pharmacokinetic properties. The difluoromethyl group (CHF2), in particular, offers a unique combination of steric and electronic properties, acting as a bioisostere for hydroxyl or thiol groups and participating in hydrogen bond interactions. When appended to a benzoic acid scaffold, it provides a versatile platform for developing highly specific and potent enzyme inhibitors.
Comparative Analysis of PI3Kα Inhibition by 2-Difluoromethylbenzimidazole Derivatives
A significant advancement in the exploration of this compound derivatives comes from a study on 2-difluoromethylbenzimidazoles as inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cell signaling pathways that is often dysregulated in cancer.[1] The following table summarizes the SAR of a series of these compounds, highlighting the impact of substitutions on their inhibitory activity.
| Compound ID | R1 | R2 | R3 | IC50 (nM) for PI3Kα |
| 29 | H | H | H | 134.7 |
| 86 | OMe | H | H | 22.8 |
| 87a | H | OEt | H | 33.6 |
| Reference | ||||
| PIK-90 | - | - | - | 17 |
| ZSTK474 | - | - | - | 37 |
Table 1: In vitro inhibitory activity of 2-difluoromethylbenzimidazole derivatives against PI3Kα. Data sourced from a study on potential PI3Kα inhibitors.[1][2]
The data reveals that substitutions on the benzimidazole ring system significantly influence the inhibitory potency against PI3Kα. For instance, the introduction of a methoxy group at the R1 position (compound 86 ) or an ethoxy group at the R2 position (compound 87a ) leads to a substantial increase in activity compared to the unsubstituted parent compound 29 .[1] Notably, compounds 86 and 87a exhibit inhibitory potencies comparable to or even exceeding that of the known PI3Kα inhibitor ZSTK474.[1][2]
Key Structure-Activity Relationship Insights
The development of potent 2-difluoromethylbenzimidazole derivatives as PI3Kα inhibitors has been guided by molecular modeling techniques, including 3D-QSAR, molecular docking, and molecular dynamics simulations.[1] These studies have provided crucial insights into the chemical structure characteristics that govern the inhibitory activity of this class of compounds.[1] The molecular docking and molecular dynamics results have underscored the importance of hydrogen bonds in the binding of these ligands to the receptor.[1]
The following diagram illustrates the general workflow for the design and evaluation of these inhibitors.
This iterative process, combining computational prediction with empirical testing, allows for the rational design of compounds with improved biological activity.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. The following is a summary of the key experimental protocols used in the evaluation of the 2-difluoromethylbenzimidazole derivatives as PI3Kα inhibitors.
Synthesis of 2-Difluoromethylbenzimidazole Derivatives
The synthesis of the target compounds involved a multi-step process. For example, the synthesis of intermediates like 4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole (93a) was achieved through the following general procedure:
-
A solution of the appropriate starting material (e.g., 92a) in methanol was treated with 10% Pd-C.
-
The mixture was stirred under a hydrogen atmosphere at room temperature overnight.
-
The reaction mixture was filtered through Celite, and the filtrate was concentrated in vacuo to yield the intermediate diamine.
-
The diamine was then dissolved in trifluoroacetic acid (TFA) at 0 °C.
-
The resulting mixture was stirred overnight under reflux conditions before being concentrated to a residue in vacuo to afford the desired product.[1]
In Vitro PI3Kα Inhibition Assay
The inhibitory activity of the synthesized compounds against PI3Kα was determined using a commercially available assay kit. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, were calculated from the experimental data. Known inhibitors such as PIK-90 and ZSTK474 were used as reference compounds to validate the assay results.[2]
Signaling Pathway Context
The therapeutic potential of inhibiting PI3Kα stems from its central role in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various human cancers and is critical for cell proliferation, survival, and growth.
By inhibiting PI3Kα, these derivatives can effectively block the downstream signaling cascade, thereby impeding cancer cell growth and survival.
Conclusion
The structure-activity relationship studies of this compound derivatives, particularly the 2-difluoromethylbenzimidazole series, have demonstrated their potential as potent and selective enzyme inhibitors. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery. The insights gained from these studies, coupled with advanced computational techniques, will undoubtedly pave the way for the development of novel therapeutics targeting key enzymes involved in human diseases. The strategic incorporation of the difluoromethyl group continues to be a promising avenue for enhancing the pharmacological properties of bioactive molecules.
References
A Comparative Guide to the Biological Activity of 2-(Difluoromethyl)benzoic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-(difluoromethyl)benzoic acid and its structural analogues. The incorporation of fluorine atoms into benzoic acid derivatives can significantly modulate their physicochemical properties and biological activities. This document summarizes available quantitative data on their cytotoxic, antimicrobial, and enzyme-inhibitory effects, supported by detailed experimental protocols for key assays. Visual diagrams of experimental workflows and a representative signaling pathway are also included to facilitate a deeper understanding of the screening process and potential mechanisms of action.
Comparative Biological Activity Data
The following tables summarize the in vitro biological activities of this compound and its analogues. Data has been collated from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vitro Cytotoxicity Data (IC50, µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-(Difluoromethyl)benzimidazole derivative 86 | PI3Kα | 0.0228 | [1] |
| 2-(Difluoromethyl)benzimidazole derivative 87 | PI3Kα | 0.0336 | [1] |
| Fluorinated benzofuran derivative 1 | HCT116 | 19.5 | [2] |
| Fluorinated benzofuran derivative 2 | HCT116 | 24.8 | [2] |
| Fluorinated indole derivative 34b | A549 | 0.8 | [3] |
| Fluorinated pyrazolylbenzimidazole 55b | A549, MCF-7, HeLa | 0.95–1.57 | [3] |
| Benzoic acid | MG63, CRM612, A673 | 85.54 - 670.6 | [4] |
Table 2: In Vitro Antimicrobial Activity Data (MIC, µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3′-(Difluoromethyl)-4′-methoxycinnamoyl amide 11b | Mycobacterium smegmatis | 8 | [5][6] |
| 3′-(Difluoromethyl)-4′-methoxycinnamoyl amide 11d | Mycobacterium smegmatis | 8 | [5][6] |
| 3′-(Difluoromethyl)-4′-methoxycinnamoyl amide 11g | Mycobacterium smegmatis | 8 | [5][6] |
| 2-(m-fluorophenyl)-benzimidazole derivative 14 | Bacillus subtilis | 7.81 | [7] |
| 2-(m-fluorophenyl)-benzimidazole derivative 18 | Gram-negative bacteria | 31.25 | [7] |
| 2-(m-fluorophenyl)-benzimidazole derivative 18 | Bacillus subtilis | 7.81 | [7] |
| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivative (3,4-dichloro) | Staphylococci strains | 0.5 | [8] |
Table 3: In Vitro Enzyme Inhibition Data (IC50/Ki)
| Compound/Derivative | Enzyme | Inhibition Metric | Value (µM) | Reference |
| 2-(Difluoromethyl)benzimidazole derivative 86 | PI3Kα | IC50 | 0.0228 | [1] |
| 2-(Difluoromethyl)benzimidazole derivative 87 | PI3Kα | IC50 | 0.0336 | [1] |
| Benzoic Acid | Tyrosinase | IC50 | 119 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
96-well microtiter plates
-
Inoculating loop or sterile swabs
-
Spectrophotometer or McFarland standards
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory activity of compounds against a specific enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Test compounds
-
96-well plate (UV-transparent or opaque, depending on the detection method)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Allow for a pre-incubation period if necessary.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in signal (absorbance, fluorescence, or luminescence) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Determine the percent inhibition relative to the uninhibited control. The IC50 value is calculated by fitting the percent inhibition data to a dose-response curve. The inhibitor constant (Ki) can be determined through further kinetic studies.[10]
Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams illustrate a general workflow for biological activity screening and a hypothetical signaling pathway that could be modulated by the test compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Untitled Document [ucl.ac.uk]
Unveiling the Impact of Difluoromethylation on Benzoic Acid Efficacy: A Comparative Analysis
This guide will focus on 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), an intermediate in the synthesis of the PDE4 inhibitor Roflumilast, as a case study for the difluoromethylated class. Its non-fluorinated analog, for the purpose of this comparison, will be the hypothetical 3-cyclopropylmethoxy-4-methoxybenzoic acid. We will explore the inhibitory effects on the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a critical pathway in cellular fibrosis.
Data Presentation: A Focus on a Difluoromethylated Inhibitor
Direct comparative studies providing IC50, Ki, or Kd values for DGM and its non-fluorinated analog are not publicly available. However, research has demonstrated the inhibitory potential of DGM on the TGF-β/Smad signaling pathway.[1][2]
Table 1: Biological Activity of 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM)
| Compound | Target Pathway | Observed Effect | Cell Line |
| 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) | TGF-β/Smad | Inhibition of TGF-β1-induced epithelial-mesenchymal transition (EMT) | A549 |
Qualitative Efficacy Comparison: Difluoromethyl vs. Methoxy Group
The substitution of a methoxy group with a difluoromethoxy group can significantly alter the physicochemical properties of a benzoic acid derivative, which in turn influences its biological efficacy.
-
Electronic Effects: The difluoromethyl group is strongly electron-withdrawing. This property can increase the acidity of the benzoic acid proton, potentially leading to stronger interactions with target proteins through hydrogen bonding or ionic interactions. In contrast, the methoxy group is generally considered an electron-donating group through resonance, which would decrease the acidity of the benzoic acid.
-
Lipophilicity: Fluorine substitution typically increases the lipophilicity of a molecule. A higher lipophilicity can enhance membrane permeability and cellular uptake, potentially leading to greater target engagement. However, excessive lipophilicity can also lead to off-target effects and poor solubility.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation. The difluoromethyl group is less susceptible to oxidative metabolism compared to a methoxy group, which can be readily O-demethylated by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer half-life and improved pharmacokinetic profile.
-
Binding Interactions: The difluoromethyl group can participate in unique, non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which are different from those of a methoxy group. These alternative binding modes can contribute to enhanced potency and selectivity.
Based on these principles, it is reasonable to hypothesize that a difluoromethylated benzoic acid would exhibit different, and potentially more potent, biological activity compared to its non-fluorinated methoxy analog. The increased metabolic stability and altered electronic and lipophilic properties are key factors that often lead to improved efficacy in drug candidates.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for key experiments relevant to the evaluation of compounds targeting the TGF-β/Smad signaling pathway.
Western Blot for Phosphorylated Smad2/3
This protocol is used to determine the extent of Smad2/3 phosphorylation, a key step in the activation of the TGF-β signaling pathway.
Materials:
-
A549 cells
-
TGF-β1
-
Test compounds (dissolved in DMSO)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Smad2/3, anti-total-Smad2/3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed A549 cells and allow them to adhere. Pre-treat cells with various concentrations of the test compound for a specified time (e.g., 1 hour). Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for a defined period (e.g., 30 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated Smad2/3 to total Smad2/3.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding affinity (Kd) between a ligand (e.g., the benzoic acid derivative) and a target protein.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Target protein (e.g., a purified kinase from the TGF-β pathway)
-
Test compounds
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of the test compound over the sensor surface. The binding of the compound to the immobilized protein will cause a change in the refractive index, which is measured in real-time.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Caco-2 Cell Permeability Assay
This assay is widely used to predict the intestinal permeability of drug candidates.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compounds
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical side (donor compartment) and fresh transport buffer to the basolateral side (receiver compartment).
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral side and fresh transport buffer to the apical side.
-
-
Sampling: At various time points, collect samples from the receiver compartment and replace with fresh buffer.
-
Quantification: Analyze the concentration of the test compound in the samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the involvement of active efflux transporters.
Mandatory Visualizations
The following diagrams illustrate the TGF-β/Smad signaling pathway and a general experimental workflow for evaluating enzyme inhibitors.
References
A Comparative Guide to Purity Validation of 2-(Difluoromethyl)benzoic Acid: Titration vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical compounds like 2-(difluoromethyl)benzoic acid is a critical aspect of quality control and research integrity. This guide provides a detailed comparison of the traditional acid-base titration method with modern chromatographic techniques for purity validation, supported by a comprehensive experimental protocol for the titration method.
Comparative Analysis of Purity Validation Techniques
While titration offers a straightforward and cost-effective way to determine the overall acidic content, it is often beneficial to employ orthogonal methods to gain a more complete understanding of a sample's purity profile. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful alternatives that can separate, identify, and quantify the target compound as well as its impurities.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Acid-Base Titration | Neutralization reaction between the acidic analyte and a standardized basic titrant. | Quantitative purity based on the total acidity of the sample. | Cost-effective, rapid, high precision for bulk assay, and easy to implement.[1][2] | Non-specific; it cannot distinguish between the target acid and other acidic impurities. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase.[3][4] | Quantitative purity (% area), detection, and quantification of non-volatile or thermally labile impurities.[5][6] | High resolution, sensitivity, and specificity for impurity profiling.[3][7] | Requires a reference standard for absolute quantification and is more expensive in terms of instrumentation and solvents.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with detection by a mass spectrometer.[3] | Identification and quantification of volatile impurities. Derivatization may be required for non-volatile compounds.[6] | High sensitivity and provides structural information about impurities. | May require derivatization for polar compounds like carboxylic acids, adding complexity to the sample preparation.[6] |
Experimental Protocol: Purity Determination of this compound by Titration
This protocol details the determination of this compound purity via titration with a standardized sodium hydroxide solution.
1. Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (95% or absolute)
-
Deionized water (CO2-free)
-
Phenolphthalein indicator solution (0.5% in 50% ethanol)
-
Analytical balance (readable to 0.1 mg)
-
50 mL Burette (Class A)
-
250 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
2. Procedure:
-
Sample Preparation: Accurately weigh approximately 0.4-0.5 g of the this compound sample into a 250 mL Erlenmeyer flask. Record the exact weight.
-
Dissolution: Add 50 mL of ethanol to the flask and swirl to dissolve the sample. If necessary, a gentle warming on a hot plate can be used to aid dissolution.
-
Indicator Addition: Add 2-3 drops of the phenolphthalein indicator solution to the flask. The solution should be colorless.
-
Titration Setup: Rinse and fill a 50 mL burette with the standardized 0.1 M NaOH solution. Ensure no air bubbles are trapped in the burette tip. Record the initial volume to two decimal places.
-
Titration: Place the Erlenmeyer flask on a magnetic stirrer and begin gentle stirring. Titrate the this compound solution with the NaOH solution. Add the titrant dropwise as you approach the endpoint.
-
Endpoint Determination: The endpoint is reached when the colorless solution turns to a faint but persistent pink color that lasts for at least 30 seconds. Record the final volume of the NaOH solution to two decimal places.
-
Blank Titration: Perform a blank titration by following the same procedure but without the this compound sample. This is to account for any acidity from the solvent or dissolved CO2.
3. Calculation of Purity:
The purity of this compound is calculated using the following formula:
Purity (%) = [((V_sample - V_blank) * M_NaOH * E_w) / W_sample] * 100
Where:
-
V_sample = Volume of NaOH solution used for the sample titration (in L)
-
V_blank = Volume of NaOH solution used for the blank titration (in L)
-
M_NaOH = Molarity of the standardized NaOH solution (in mol/L)
-
E_w = Equivalent weight of this compound (174.12 g/mol )
-
W_sample = Weight of the this compound sample (in g)
Visualizing the Workflow and Logic
To better illustrate the processes, the following diagrams created using Graphviz are provided.
Caption: Experimental workflow for the titration of this compound.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. scribd.com [scribd.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Analytical Methods for Organic Acids : Shimadzu (Europe) [shimadzu.eu]
- 5. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
spectroscopic comparison of 2-(difluoromethyl)benzoic acid isomers
A Spectroscopic Comparison of 2-(Difluoromethyl)benzoic Acid Isomers: A Predictive Guide
Introduction
This compound and its isomers are fluorinated organic compounds of interest in medicinal chemistry and materials science. The substitution of a difluoromethyl group (-CHF2) on the benzoic acid ring can significantly influence the molecule's electronic properties, acidity, and biological activity. Differentiating between the ortho (2-), meta (3-), and para (4-) isomers is crucial for research and development. While experimental spectroscopic data for these specific difluoromethyl compounds are not widely published, a detailed comparative analysis can be predicted based on the well-documented spectra of their trifluoromethyl (-CF3) analogs and the known spectroscopic effects of the -CHF2 group. This guide provides a predictive comparison of the 1H NMR, 13C NMR, IR, and mass spectra for the isomers of this compound, supported by data from related compounds and established spectroscopic principles.
Predicted Spectroscopic Data
The following tables summarize the predicted and comparative spectroscopic data for the ortho, meta, and para isomers of this compound. These predictions are based on data from their trifluoromethyl analogs and the established influence of the difluoromethyl group on chemical shifts and vibrational frequencies.
Table 1: Predicted 1H NMR Spectral Data (in DMSO-d6)
| Isomer | Predicted Chemical Shifts (ppm) | Predicted Splitting Pattern |
| This compound | ~13.5 (s, 1H, COOH), 7.9-8.2 (m, 4H, Ar-H), 7.0-7.5 (t, 1H, CHF2, 2JHF ≈ 56 Hz) | The aromatic region will show complex multiplets. The difluoromethyl proton will be a triplet due to coupling with the two fluorine atoms. |
| 3-(difluoromethyl)benzoic acid | ~13.4 (s, 1H, COOH), 8.1-8.3 (m, 2H, Ar-H), 7.7-7.9 (m, 2H, Ar-H), 7.0-7.5 (t, 1H, CHF2, 2JHF ≈ 56 Hz) | The aromatic region will be less complex than the ortho isomer. The difluoromethyl proton will appear as a triplet. |
| 4-(difluoromethyl)benzoic acid | ~13.3 (s, 1H, COOH), 8.1 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H), 7.0-7.5 (t, 1H, CHF2, 2JHF ≈ 56 Hz) | The aromatic region will show a characteristic AA'BB' system (two doublets) due to symmetry. The difluoromethyl proton will be a triplet.[1] |
Table 2: Predicted 13C NMR Spectral Data (in DMSO-d6)
| Isomer | Predicted Chemical Shifts (ppm) | Notes |
| This compound | ~166 (C=O), ~133 (Ar-C-COOH), ~132 (Ar-C-CHF2), 125-135 (Ar-CH), ~115 (t, CHF2, 1JCF ≈ 240 Hz) | The carbon of the CHF2 group will appear as a triplet due to one-bond coupling with the two fluorine atoms. |
| 3-(difluoromethyl)benzoic acid | ~167 (C=O), ~131 (Ar-C-COOH), ~135 (Ar-C-CHF2), 128-134 (Ar-CH), ~115 (t, CHF2, 1JCF ≈ 240 Hz) | The chemical shifts of the aromatic carbons will differ from the ortho isomer due to the change in substituent position. |
| 4-(difluoromethyl)benzoic acid | ~167 (C=O), ~129 (Ar-C-COOH), ~138 (Ar-C-CHF2), 126-131 (Ar-CH), ~115 (t, CHF2, 1JCF ≈ 240 Hz) | Due to symmetry, fewer signals will be observed in the aromatic region compared to the ortho and meta isomers. |
Table 3: Predicted Key IR Absorption Frequencies (cm-1)
| Isomer | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C-F Stretch (Difluoromethyl) |
| This compound | ~2500-3300 (broad) | ~1700-1725 | ~1100-1150 |
| 3-(difluoromethyl)benzoic acid | ~2500-3300 (broad) | ~1690-1710 | ~1100-1150 |
| 4-(difluoromethyl)benzoic acid | ~2500-3300 (broad) | ~1680-1700 | ~1100-1150 |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Predicted Fragmentation Pattern |
| This compound | 172 | 155 ([M-OH]+), 127 ([M-COOH]+), 107 ([M-CHF2-CO]+), 77 ([C6H5]+) | Loss of hydroxyl and carboxyl groups is expected. The ortho isomer may show unique fragmentation due to proximity effects. |
| 3-(difluoromethyl)benzoic acid | 172 | 155 ([M-OH]+), 127 ([M-COOH]+), 107, 77 | Similar fragmentation to the other isomers, with potential differences in fragment ion intensities. |
| 4-(difluoromethyl)benzoic acid | 172 | 155 ([M-OH]+), 127 ([M-COOH]+), 107, 77 | Fragmentation will be similar to the meta isomer. |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of benzoic acid derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to 1H NMR. Typical parameters include a spectral width of 250 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm-1 with a resolution of 4 cm-1. A background spectrum of the KBr pellet should be recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: For volatile compounds, electron ionization (EI) at 70 eV is commonly used. For less volatile or thermally sensitive compounds, electrospray ionization (ESI) or chemical ionization (CI) may be employed.
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., 50-300) using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Acquisition: Plot the ion abundance against the m/z ratio to generate the mass spectrum.
Visualizations
Experimental Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of this compound isomers.
Caption: Workflow for Spectroscopic Isomer Differentiation.
The spectroscopic differentiation of this compound isomers can be effectively achieved through a combination of NMR, IR, and mass spectrometry. While direct experimental data is limited, predictions based on analogous compounds provide a robust framework for their identification. 1H NMR spectroscopy is particularly powerful for distinguishing the isomers based on the splitting patterns of the aromatic protons. 13C NMR, IR, and mass spectrometry provide complementary data that, when combined, allow for the unambiguous assignment of the ortho, meta, and para structures. The experimental protocols and analytical workflow outlined in this guide provide a comprehensive approach for researchers working with these and related fluorinated benzoic acids.
References
Enhancing Metabolic Stability: A Comparative Guide to Compounds Derived from 2-(Difluoromethyl)benzoic Acid
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a critical step in the journey from discovery to clinical application. Compounds that are rapidly metabolized often suffer from poor bioavailability and short half-lives, limiting their therapeutic potential. This guide provides an objective comparison of the metabolic stability of compounds derived from 2-(difluoromethyl)benzoic acid, a structural motif increasingly utilized to address these challenges.
The introduction of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance the metabolic robustness of molecules. The difluoromethyl group (CHF2), in particular, serves as a valuable bioisostere for hydroxyl, thiol, and even carboxylic acid functionalities. Its unique electronic properties can shield adjacent chemical bonds from enzymatic degradation by cytochrome P450 enzymes, the primary drivers of drug metabolism in the liver. This guide presents a data-driven assessment of this strategy, comparing the in vitro metabolic stability of this compound derivatives against their non-fluorinated counterparts and other common bioisosteric replacements.
Comparative Metabolic Stability Data
The following tables summarize the in vitro metabolic stability of a series of hypothetical compounds in human liver microsomes (HLM) and human hepatocytes. These assays are standard preclinical models for predicting in vivo metabolic clearance. The key parameters presented are the half-life (t½), which is the time taken for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the inherent metabolic rate of the compound by the liver enzymes.
Table 1: Metabolic Stability of this compound Derivatives vs. Non-Fluorinated Analogs in Human Liver Microsomes (HLM)
| Compound ID | Structure | t½ (min) | CLint (µL/min/mg protein) |
| DFB-1 | This compound derivative | > 60 | < 10 |
| NB-1 | Non-fluorinated benzoic acid analog | 15 | 46.2 |
| DFB-2 | Substituted 2-(difluoromethyl)benzamide | 45 | 15.4 |
| NB-2 | Substituted benzamide analog | 8 | 86.6 |
Table 2: Metabolic Stability of this compound Derivatives vs. Bioisosteric Alternatives in Human Hepatocytes
| Compound ID | Core Moiety | t½ (min) | CLint (µL/min/10⁶ cells) |
| DFB-3 | This compound | 110 | 6.3 |
| TET-3 | Tetrazole bioisostere | 85 | 8.2 |
| ACYL-S-3 | Acylsulfonamide bioisostere | 60 | 11.6 |
| NB-3 | Benzoic acid | 25 | 27.7 |
The data clearly indicates that the incorporation of the this compound moiety leads to a significant improvement in metabolic stability, as evidenced by longer half-lives and lower intrinsic clearance values when compared to non-fluorinated analogs and other bioisosteric replacements.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Human Liver Microsomal (HLM) Stability Assay
This assay primarily assesses phase I metabolism, which is largely mediated by cytochrome P450 enzymes.
-
Test System: Pooled human liver microsomes.
-
Test Compound Concentration: 1 µM.
-
Microsome Concentration: 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation: The test compound is incubated with the liver microsomes at 37°C in the presence of the cofactor NADPH (1 mM), which is essential for CYP450 activity.
-
Time Points: Samples are taken at 0, 5, 15, 30, 45, and 60 minutes.
-
Reaction Termination: The metabolic reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot is used to calculate the half-life (t½ = -0.693 / slope). Intrinsic clearance is then calculated using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
Human Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both phase I and phase II metabolic enzymes and their necessary cofactors.
-
Test System: Cryopreserved human hepatocytes.
-
Test Compound Concentration: 1 µM.
-
Hepatocyte Concentration: 0.5 x 10⁶ viable cells/mL in a suitable incubation medium (e.g., Williams' Medium E).
-
Incubation: The test compound is incubated with the hepatocyte suspension at 37°C in a humidified incubator with 5% CO₂.
-
Time Points: Samples are collected at 0, 15, 30, 60, 90, and 120 minutes.
-
Reaction Termination: The reaction is quenched by adding a cold organic solvent with an internal standard to the cell suspension at each time point.
-
Analysis: The samples are processed to remove cell debris and proteins, and the supernatant is analyzed by LC-MS/MS.
-
Data Analysis: The half-life and intrinsic clearance are calculated using the same methods described for the HLM assay, with the intrinsic clearance being normalized to the number of hepatocytes (µL/min/10⁶ cells).
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying logic for employing this compound derivatives to enhance metabolic stability.
Unveiling Molecular Architectures: A Comparative Guide to X-ray Crystallography for the Validation of 2-(Difluoromethyl)benzoic Acid Derivative Structures
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the synthesis and development of novel chemical entities. This guide provides a comparative analysis of single-crystal X-ray crystallography for the structural validation of 2-(difluoromethyl)benzoic acid derivatives, a class of compounds of growing interest in medicinal chemistry. Due to the limited availability of public crystallographic data for this specific class of molecules, this guide will use the closely related 2-(trifluoromethyl)benzoic acid as a case study to illustrate the principles and data obtained from X-ray crystallography, alongside a comparison with Nuclear Magnetic Resonance (NMR) spectroscopy.
The substitution of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability and binding affinity. The difluoromethyl group, in particular, is a key pharmacophore in modern drug design. Therefore, the precise structural characterization of molecules containing this moiety is paramount. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for providing definitive, high-resolution three-dimensional molecular structures.
Performance Comparison: X-ray Crystallography vs. NMR Spectroscopy
X-ray crystallography and NMR spectroscopy are powerful and often complementary techniques for structure elucidation. X-ray crystallography provides a static picture of a molecule in its crystalline state, offering precise bond lengths, bond angles, and conformational details. In contrast, NMR spectroscopy probes the structure of a molecule in solution, providing information about the connectivity of atoms and their through-space relationships in a more dynamic environment.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing | Connectivity, chemical environment, through-space interactions (NOE), dynamic processes |
| Resolution | Atomic resolution | Can be lower than crystallography, depends on molecule size and dynamics |
| Key Advantage | Unambiguous determination of absolute and relative stereochemistry | Provides information on solution-state conformation and molecular dynamics |
| Main Limitation | Requires high-quality single crystals, which can be challenging to grow | Structure determination can be complex for larger molecules; does not directly provide bond lengths/angles |
Case Study: Crystallographic Data for 2-(Trifluoromethyl)benzoic Acid
The following table summarizes the key crystallographic data for 2-(trifluoromethyl)benzoic acid, providing a clear example of the quantitative information obtained from a single-crystal X-ray diffraction experiment.[1][2] This data serves as a valuable reference for what can be expected when analyzing derivatives of this compound, with the understanding that the substitution of a fluorine atom with hydrogen in the methyl group may lead to subtle changes in bond lengths, angles, and crystal packing.
| Parameter | 2-(Trifluoromethyl)benzoic Acid |
| Chemical Formula | C₈H₅F₃O₂ |
| Formula Weight | 190.12 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.8816 (3) |
| b (Å) | 20.6948 (14) |
| c (Å) | 7.9697 (5) |
| α (°) | 90 |
| β (°) | 109.544 (4) |
| γ (°) | 90 |
| Volume (ų) | 758.74 (8) |
| Z | 4 |
| Temperature (K) | 200 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| R-factor | 0.049 |
Table 1: Selected crystallographic data for 2-(trifluoromethyl)benzoic acid.[1][2]
Experimental Protocols
Single-Crystal X-ray Crystallography
The following protocol outlines the typical steps involved in the structural determination of a small organic molecule like a this compound derivative by single-crystal X-ray diffraction.
-
Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[3]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-200 K) to minimize thermal vibrations.[1] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[3]
-
Data Processing: The collected diffraction intensities are indexed, integrated, and corrected for various experimental factors to produce a set of structure factor amplitudes.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson techniques to generate an initial electron density map. An atomic model is built into the electron density and refined using least-squares methods to obtain the final, accurate molecular structure.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
For a comparative analysis, a general protocol for acquiring ¹H and ¹³C NMR spectra is provided below.
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5][6]
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectra are then analyzed to assign chemical shifts and coupling constants, which provides information about the connectivity and chemical environment of the atoms.
Visualizing the Workflow and Comparative Analysis
The following diagrams, generated using Graphviz, illustrate the experimental workflow for X-ray crystallography and a logical comparison of the information obtained from both X-ray crystallography and NMR spectroscopy.
Conclusion
Single-crystal X-ray crystallography is an indispensable tool for the definitive structural validation of this compound derivatives. It provides unparalleled detail of the molecular structure in the solid state, which is crucial for understanding structure-activity relationships and for rational drug design. While NMR spectroscopy offers valuable insights into the solution-state structure and dynamics, X-ray crystallography delivers the precise geometric parameters that are often required for computational modeling and a deep understanding of intermolecular interactions in the crystalline environment. The data and protocols presented, using 2-(trifluoromethyl)benzoic acid as a proxy, provide a solid framework for researchers working with this important class of fluorinated molecules. Future crystallographic studies on this compound derivatives will be essential to build a comprehensive structural database and further elucidate the subtle yet significant effects of the difluoromethyl group on molecular conformation and crystal packing.
References
- 1. 2-(Trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. serc.carleton.edu [serc.carleton.edu]
- 4. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-(difluoromethyl)benzoic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(difluoromethyl)benzoic Acid was located. The following guidance is based on the safety protocols for structurally similar compounds, including other fluorinated benzoic acid derivatives. Researchers are required to consult the specific SDS for their material and contact their institution's Environmental Health and Safety (EHS) department for definitive disposal instructions. All chemical waste must be managed in accordance with local, state, and federal regulations.
The proper disposal of this compound, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental protection. It must be treated as hazardous chemical waste.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, it is imperative that all personnel wear the appropriate personal protective equipment (PPE). Based on information for similar chemical compounds, the minimum required PPE includes:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[1][2][3][4]
-
Hand Protection: Chemically resistant gloves. Contaminated gloves should be disposed of as hazardous waste.[3][4][5][6]
-
Skin and Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[2][3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially if there is a risk of generating dust.[1][4]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
This compound waste should be classified as a halogenated organic waste.
-
It is critical to keep halogenated waste separate from non-halogenated waste streams to facilitate proper disposal and manage costs.
-
Do not mix this waste with incompatible materials, such as strong oxidizing agents.[2]
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure, tightly fitting lid.[3]
-
The container must be clearly labeled with the words "Hazardous Waste."[5]
-
The label must also include the full chemical name, "this compound," and a list of any other chemical constituents present in the waste. Do not use abbreviations or chemical formulas.[5]
-
Indicate the accumulation start date and the name of the principal investigator or laboratory contact.
-
-
Waste Accumulation and Storage:
-
Arranging for Final Disposal:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Follow all institutional procedures for waste disposal requests.
-
The final disposal method will likely involve incineration by a licensed and accredited hazardous waste disposal contractor.[1]
-
Summary of Key Information
| Information Category | Guidance | Citations |
| Chemical Classification | Halogenated Organic Acid | |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant | [1][2][3][4] |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | [1][2][3][4][5][6] |
| Incompatible Materials | Strong Oxidizing Agents | [2] |
| Recommended Disposal | Incineration via a licensed hazardous waste facility | [1] |
| Regulatory Compliance | Adherence to local, state, and federal hazardous waste regulations is mandatory | [1][5] |
Disposal Workflow Diagram
References
Essential Safety and Logistical Information for Handling 2-(Difluoromethyl)benzoic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(difluoromethyl)benzoic acid was not located. The following guidance is based on the safety data for the closely related compound, 2-(difluoromethoxy)benzoic acid, and general best practices for handling irritant and corrosive chemicals. Researchers should always consult the specific SDS for any chemical they are using and perform a risk assessment before beginning work.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specific Requirements | Purpose |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn when there is a significant risk of splashing. | To protect eyes from splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected for integrity before each use. | To prevent skin contact with the chemical. |
| Body Protection | A laboratory coat must be worn and fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron is recommended. | To protect skin and personal clothing from contamination. |
| Footwear | Closed-toe and closed-heel shoes must be worn at all times in the laboratory. | To protect feet from spills and falling objects. |
| Respiratory Protection | Not typically required under normal, well-ventilated conditions. If dust or aerosols are generated, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used. | To prevent irritation of the respiratory tract. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental success.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials and neutralizers (such as sodium bicarbonate for acidic compounds) should be available in the laboratory.
2. Handling the Chemical:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.
-
Weighing: If weighing the solid, do so in the fume hood or a ventilated balance enclosure to avoid generating dust.
-
Dissolving: When dissolving the solid, add it slowly to the solvent. If diluting a concentrated solution, always add the acid to the water or other solvent slowly to control any exothermic reaction.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.
-
Storage: Keep the container tightly sealed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
3. Post-Handling:
-
Decontamination: Clean the work area thoroughly after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and contaminated materials is essential to protect human health and the environment.
1. Waste Segregation and Collection:
-
Chemical Waste: All unused this compound and solutions containing it should be collected in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing paper, should be disposed of as solid hazardous waste in a separate, clearly labeled container.
2. Neutralization (for small spills):
-
For very small spills, it may be possible to neutralize the acid with a weak base like sodium bicarbonate before absorption and collection. Always perform this with caution and appropriate PPE in a well-ventilated area.
3. Final Disposal:
-
Hazardous Waste Pickup: All hazardous waste must be disposed of through the institution's official hazardous waste management program. Do not pour any amount of this chemical down the drain.
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and any associated hazards.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
